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  • Product: tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis, Characterization, and Application of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4)

[ms Finalizing the Content I'm now writing the Analytical Validation section as a self-validating system, detailing how to confirm the synthesized azetidine's integrity. I'll outline the expected outcomes and causality f...

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Content

I'm now writing the Analytical Validation section as a self-validating system, detailing how to confirm the synthesized azetidine's integrity. I'll outline the expected outcomes and causality for 1H NMR and LC-MS. Also, I have checked all colour constraints in my diagram are correct. I'll be validating the exact molecular weight.

Refining the Whitepaper

I'm now integrating the analytical section and cross-checking the causal links throughout. I've re-examined the key references to ensure my methodologies and analysis are perfectly justified, focusing on the Staudinger cycloaddition and orthogonal protection strategy, especially to deliver a powerful argument to the reader. Finally, I will ensure the diagram color scheme adheres strictly to the constraints.

Executive Summary

In modern fragment-based drug discovery (FBDD) and peptidomimetic design, the integration of conformationally restricted heterocycles is a proven strategy to enhance metabolic stability and modulate lipophilicity. As a Senior Application Scientist, I frequently observe that replacing traditional piperidine or pyrrolidine rings with an azetidine scaffold significantly improves the pharmacokinetic profiles of lead compounds.

This whitepaper provides an in-depth technical analysis of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4) [1]. By featuring an orthogonally protected nitrogen matrix (a Boc-protected ring nitrogen and a free primary amine at C3) alongside a lipophilic benzyl anchor at C2, this building block serves as a highly versatile precursor for solid-phase peptide synthesis (SPPS) and targeted covalent inhibitor design.

Physicochemical Profiling & Structural Significance

The structural architecture of CAS 1368039-36-4 is engineered for modular drug development. The Boc protecting group ensures stability during basic or nucleophilic coupling reactions, while the free C3-amine acts as the primary vector for functionalization.

Table 1: Quantitative Physicochemical Parameters [1][3]

ParameterValueStructural Implication
Chemical Name tert-Butyl 3-amino-2-benzylazetidine-1-carboxylateDefines the orthogonal protection matrix.
CAS Registry Number 1368039-36-4Unique identifier for procurement and IP tracking.
Molecular Formula C15H22N2O2Indicates a high fraction of sp3 carbons (Fsp3).
Molecular Weight 262.35 g/mol Optimal low-MW fragment for FBDD libraries.
Hydrogen Bond Donors 1 (Primary Amine)Available for amide coupling or reductive amination.
Hydrogen Bond Acceptors 3 (Carbamate O, Amine N)Facilitates target protein interaction mapping.

Synthetic Methodology & Mechanistic Causality

The synthesis of highly constrained monocyclic heterocycles demands rigorous stereocontrol and orthogonal protection strategies. The protocol below utilizes a Staudinger [2+2] cycloaddition approach over intramolecular Mitsunobu cyclization. This choice is deliberate: the Staudinger reaction provides highly predictable cis-diastereoselectivity during the formation of the β-lactam intermediate, which is critical for the spatial orientation of the final azetidine [2].

Step-by-Step Experimental Protocol

Step 1: Imine Formation

  • Procedure: React phenylacetaldehyde (1.0 eq) with 2,4-dimethoxybenzylamine (DMB-NH2, 1.0 eq) in anhydrous dichloromethane (DCM) over 4Å molecular sieves at room temperature for 12 hours.

  • Causality: Molecular sieves drive the thermodynamic equilibrium toward imine formation by sequestering water. DMB is selected as an orthogonal protecting group for the ring nitrogen because it can be cleanly removed via oxidative cleavage later without disturbing the highly strained azetidine core [2].

Step 2: Staudinger[2+2] Cycloaddition

  • Procedure: Cool the imine solution to -78°C. Add triethylamine (Et3N, 3.0 eq). Slowly introduce a solution of phthalimidoacetyl chloride (1.2 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Causality: The slow addition of the acid chloride in the presence of a mild base generates a ketene in situ. The [2+2] cycloaddition with the imine forms the 1-DMB-3-phthalimido-4-benzylazetidin-2-one intermediate. The bulky phthalimide group protects the future primary amine and dictates the stereochemistry of the ring closure.

Step 3: Carbonyl Reduction

  • Procedure: Dissolve the isolated β-lactam in anhydrous THF. Add Alane (AlH3, 3.0 eq) at 0°C. Stir for 4 hours, then quench carefully using a standard Fieser workup (H2O/NaOH).

  • Causality: Alane is strictly preferred over Lithium Aluminum Hydride (LiAlH4). LiAlH4 carries a high risk of reductive ring-opening of the highly strained azetidin-2-one. Alane seamlessly reduces the C2 carbonyl to a methylene group, preserving the 4-membered heterocycle.

Step 4: Orthogonal Deprotection and Boc-Protection

  • Procedure:

    • DMB Cleavage: Treat the intermediate with Cerium Ammonium Nitrate (CAN, 3.0 eq) in MeCN/H2O at 0°C.

    • Boc Protection: React the newly freed secondary ring amine with Boc-anhydride (Boc2O, 1.2 eq) and DIPEA in DCM.

    • Phthalimide Cleavage: Add hydrazine hydrate (NH2NH2·H2O, 5.0 eq) in ethanol and reflux for 2 hours to liberate the primary amine at C3.

  • Causality: This specific sequence is a self-validating system. Oxidative cleavage of the DMB group must precede the hydrazinolysis of the phthalimide; otherwise, the CAN reagent would prematurely oxidize the unprotected primary amine [2].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the synthetic methodology, highlighting the critical intermediate transitions that ensure structural integrity.

G Imine 1. Imine Formation (Phenylacetaldehyde + DMB-NH2) Staudinger 3. Staudinger [2+2] Cycloaddition Stereoselective Ring Closure Imine->Staudinger Ketene 2. Ketene Generation (Phthalimidoacetyl chloride + Et3N) Ketene->Staudinger BetaLactam Intermediate: 1-DMB-3-phthalimido -4-benzylazetidin-2-one Staudinger->BetaLactam Reduction 4. Carbonyl Reduction (AlH3 or BH3-THF) BetaLactam->Reduction Azetidine Intermediate: 1-DMB-3-phthalimido -2-benzylazetidine Reduction->Azetidine DeprotectDMB 5. DMB Cleavage & Boc Protection (CAN, then Boc2O) Azetidine->DeprotectDMB DeprotectPhth 6. Phthalimide Cleavage (Hydrazine Hydrate) DeprotectDMB->DeprotectPhth Target tert-Butyl 3-amino-2-benzylazetidine -1-carboxylate (CAS: 1368039-36-4) DeprotectPhth->Target

Figure 1: Synthetic workflow for CAS 1368039-36-4 via Staudinger [2+2] cycloaddition.

Analytical Validation & Quality Control

A self-validating analytical protocol ensures that the structural integrity of the synthesized azetidine is unequivocally confirmed before downstream application in biological assays or peptide coupling.

Table 2: Quality Control and Analytical Parameters

Analytical TechniqueMethod ParametersExpected OutcomeCausality / Validation Purpose
1H NMR 400 MHz, CDCl3, 298KSinglet at ~1.4 ppm (9H)Confirms successful Boc protection of the N1 position.
1H NMR 400 MHz, CDCl3, 298KMultiplet at ~7.2-7.4 ppm (5H)Confirms the preservation of the lipophilic benzyl anchor at C2.
LC-MS ESI+ mode, Quadrupole[M+H]+ peak at m/z 263.1Validates the exact molecular weight (262.35 g/mol ) of the target.
RP-HPLC C18 column, H2O/MeCN (0.1% TFA gradient)Single sharp peak, >95% AUCEnsures chemical purity is sufficient to prevent truncation in SPPS.

Applications in Medicinal Chemistry

The utility of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate extends far beyond its role as a simple chemical building block. In drug development, the compound is deployed in two primary arenas:

  • Peptidomimetic Scaffolding: The rigid azetidine core restricts the conformational flexibility of the attached benzyl group. When incorporated into a peptide chain, this induces a specific secondary structure (often mimicking a β-turn), which is highly desirable for targeting protein-protein interactions (PPIs).

  • Kinase Inhibitor Design: The free primary amine at C3 acts as an ideal nucleophile for SNAr reactions with heteroaryl halides (e.g., functionalizing pyrimidine or pyridine cores). The resulting compounds often exhibit superior metabolic half-lives compared to their flexible acyclic amine counterparts due to the steric shielding provided by the azetidine ring.

References

  • Grabrijan, K., Strašek, N., & Gobec, S. "Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry." International Journal of Molecular Sciences, 23(1), 360, 2021. Available at:[Link]

Exploratory

The Privileged Azetidine Scaffold in Modern Medicinal Chemistry: Biological Activity, Mechanistic Insights, and Experimental Protocols

Executive Summary In the continuous pursuit of optimized small-molecule therapeutics, medicinal chemistry has increasingly shifted away from planar, sp2-hybridized aromatic structures—a paradigm often referred to as "esc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of optimized small-molecule therapeutics, medicinal chemistry has increasingly shifted away from planar, sp2-hybridized aromatic structures—a paradigm often referred to as "escaping flatland." At the forefront of this structural evolution is the azetidine ring, a four-membered, nitrogen-containing heterocycle. As a Senior Application Scientist overseeing lead optimization and assay development, I have observed firsthand how the strategic incorporation of substituted azetidine derivatives can dramatically rescue a failing compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This technical guide explores the biological activity of azetidine derivatives, the physicochemical causality behind their success, and the rigorous, self-validating experimental protocols required to evaluate them.

Physicochemical & Pharmacokinetic Rationale: Why Azetidines?

The decision to replace a traditional pyrrolidine or piperidine ring with an azetidine is rarely arbitrary; it is driven by specific mechanistic and physicochemical goals, as highlighted in1[1]:

  • Conformational Rigidity & Vector Alignment: The high angle strain of the four-membered ring restricts the conformational flexibility of the molecule. This rigidity locks the attached pharmacophores into highly specific spatial vectors, reducing the entropic penalty upon binding to the target receptor and thereby increasing affinity.

  • Tuning Nitrogen Basicity: The increased s-character of the nitrogen lone pair in the strained azetidine ring lowers its pKa compared to larger aliphatic heterocycles. This reduced basicity prevents excessive protonation at physiological pH, enhancing membrane permeability and oral bioavailability.

  • Metabolic Stability: Azetidines are sp3-rich but compact. They often exhibit a lower lipophilicity (LogD) than their pyrrolidine counterparts, which reduces non-specific binding and decreases susceptibility to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes.

Biological Activity Profiles of Substituted Azetidines

Kinase Inhibition (Oncology & Autoimmunity)

Azetidine derivatives have proven exceptionally potent as kinase inhibitors. A premier example is Baricitinib , an FDA-approved immunomodulator for rheumatoid arthritis, alopecia areata, and COVID-19. In Baricitinib, the azetidine ring serves as a rigid, metabolically stable linker that perfectly positions a cyano group to interact with the ATP-binding pocket of Janus kinases, yielding highly selective inhibition of JAK1 and JAK2[2] (2).

Similarly, Cobimetinib utilizes an azetidine moiety to selectively inhibit MEK1. When combined with BRAF inhibitors, this azetidine derivative effectively shuts down the hyperactive MAPK signaling pathway in metastatic melanomas[3] (3).

Antimicrobial & Antimalarial Activity

Beyond human kinases, azetidines are highly active against pathogenic targets. The bicyclic azetidine BRD3914 is a breakthrough antimalarial agent that targets Plasmodium falciparum phenylalanyl-tRNA synthetase, demonstrating efficacy across multiple stages of the parasite's life cycle[4] (4). Additionally, novel azetidine-tethered chitosan derivatives have shown pronounced antifungal activity by disrupting the cell membranes of pathogens like Aspergillus fumigatus[5] (5).

Quantitative Data: Pharmacological Profiles

The table below summarizes the quantitative biological activity of key azetidine derivatives, demonstrating their nanomolar potency across diverse therapeutic areas.

CompoundPrimary TargetTherapeutic IndicationPotency (IC50/EC50)
Baricitinib JAK1 / JAK2Rheumatoid Arthritis, COVID-195.9 nM / 5.7 nM
Cobimetinib MEK1Metastatic Melanoma4.2 nM
BRD3914 P. falciparum PheRSMalaria15.0 nM
Chitosan-azetidine Fungal Cell MembraneAspergillosisMIC ~ 0.1 mg/mL

Mechanistic Visualization: JAK/STAT Pathway Modulation

To understand the profound biological activity of azetidine-based kinase inhibitors like Baricitinib, we must visualize the signaling cascade they interrupt.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor Binds JAK JAK1 / JAK2 (Cross-phosphorylation) Receptor->JAK Activates STAT STAT Proteins (Phosphorylation & Dimerization) JAK->STAT Phosphorylates Baricitinib Baricitinib (Azetidine-based Inhibitor) Baricitinib->JAK ATP-competitive Inhibition Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates

Fig 1. JAK-STAT pathway inhibition by the azetidine-derivative Baricitinib.

Experimental Protocols: Self-Validating Systems

To accurately quantify the biological activity of novel azetidine derivatives, the assays must be designed with internal controls that validate the integrity of the data. Below are two field-proven protocols.

Protocol 1: In Vitro JAK Kinase Inhibition Assay (TR-FRET)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delayed measurement eliminates compound auto-fluorescence interference—a common driver of false positives in high-throughput screening of heterocyclic libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Serial Dilution: Dilute the azetidine derivative (e.g., Baricitinib) in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL of each concentration to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant human JAK1 or JAK2 enzyme (diluted in kinase buffer) to the wells. Self-Validation: Include a "No Enzyme" control well (buffer only) to establish the baseline background signal.

  • Substrate & ATP Initiation: Initiate the reaction by adding 5 µL of a master mix containing the biotinylated peptide substrate and ATP. Causality: The ATP concentration must be set at the specific Km​ of the enzyme to accurately determine the ATP-competitive IC50​ .

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-Allophycocyanin (APC) tracer.

  • Readout: Incubate for 30 minutes, then read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition. Self-Validation: Calculate the Z'-factor using a known reference inhibitor (e.g., Tofacitinib); the assay is only valid if Z' > 0.6.

Protocol 2: In Vitro Antimalarial Efficacy Evaluation (SYBR Green I Assay)

Causality: SYBR Green I selectively binds to double-stranded DNA (dsDNA). Because mature human erythrocytes lack a nucleus, any detectable dsDNA in the culture is strictly parasitic. This provides a highly specific, direct readout of P. falciparum proliferation when testing compounds like BRD3914.

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum (Dd2 or 3D7 strain) in human O+ erythrocytes suspended in RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% AlbuMAX II.

  • Plating: Dispense 90 µL of the parasite culture (synchronized at the ring stage, 1% parasitemia, 2% hematocrit) into a 96-well black microplate.

  • Compound Dosing: Add 10 µL of the azetidine test compound (pre-diluted in culture medium from a DMSO stock) to achieve the desired final concentration. Self-Validation: Include Chloroquine as a positive control (complete parasite death) and uninfected erythrocytes as a negative background control to define the assay's dynamic range.

  • Incubation: Incubate the plate in a specialized gas mixture (5% O2, 5% CO2, 90% N2) at 37°C for 72 hours (allowing for approximately 1.5 parasite life cycles).

  • Lysis & Staining: Add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I dye to each well.

  • Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence (Excitation: 485 nm; Emission: 530 nm). Plot the relative fluorescence units (RFU) against the log of the compound concentration to calculate the EC50​ using non-linear regression.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: Cobimetinib - Selective MEK Inhibitor for Cancer Research Source: APExBIO URL
  • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Source: PubMed Central (PMC)

Sources

Foundational

Structural Elucidation and Synthetic Utility of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate in Medicinal Chemistry

Executive Summary In modern drug discovery, the transition from flat, sp²-hybridized aromatic systems to sp³-rich, conformationally restricted scaffolds is a critical strategy for improving pharmacokinetic properties and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, sp²-hybridized aromatic systems to sp³-rich, conformationally restricted scaffolds is a critical strategy for improving pharmacokinetic properties and target selectivity. Among these, the azetidine ring has emerged as a "privileged" structural motif 1. This technical guide provides an in-depth analysis of tert-butyl 3-amino-2-benzylazetidine-1-carboxylate , a highly versatile, orthogonally protected diamine building block. By dissecting its structural anatomy, physicochemical profile, and synthetic utility, this whitepaper serves as a definitive resource for medicinal chemists and drug development professionals.

Structural Anatomy & IUPAC Deconstruction

The precise chemical identity of a scaffold dictates its behavior in both synthetic workflows and biological systems.

  • IUPAC Nomenclature : 1-Azetidinecarboxylic acid, 3-amino-2-(phenylmethyl)-, 1,1-dimethylethyl ester 2.

  • The Azetidine Core : A four-membered saturated nitrogen heterocycle. The inherent angle strain of the azetidine ring (approximately 26 kcal/mol) forces a specific puckered conformation 3. This puckering precisely projects the substituents at the C2 and C3 positions into defined spatial vectors, minimizing the entropic penalty upon binding to a biological target.

  • C2 Benzyl Group [2-(phenylmethyl)-] : Acts as a rigidified hydrophobic anchor. In structure-based drug design, this moiety is frequently utilized to occupy deep lipophilic pockets, such as those found in kinase hinge regions or GPCR allosteric sites.

  • C3 Amino Group (3-amino-) : A primary amine that serves as the primary vector for synthetic diversification (e.g., via amide coupling, reductive amination, or sulfonylation).

  • N1 tert-Butyl Carboxylate (Boc) : An acid-labile protecting group. It neutralizes the basicity of the ring nitrogen, preventing unwanted side reactions during the functionalization of the C3 amine, thereby enabling orthogonal synthetic strategies 4.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting the downstream ADME (Absorption, Distribution, Metabolism, and Excretion) impact on the final drug candidate.

PropertyValueStructural Implication
CAS Registry Number 1368039-36-4Unique identifier for commercial sourcing.
Molecular Formula C₁₅H₂₂N₂O₂High sp³ carbon fraction (Fsp³).
Molecular Weight 262.35 g/mol Leaves ample "molecular weight budget" for lead optimization.
Hydrogen Bond Donors 1Primary amine (-NH₂) available for functionalization.
Hydrogen Bond Acceptors 4Contributed by the Boc carbonyl, Boc ether oxygen, and two nitrogens.
Rotatable Bonds 5Restricted flexibility compared to acyclic diamine bioisosteres.
Ring System AzetidineEnhances metabolic stability by resisting CYP450-mediated oxidation.

Mechanistic Rationale in Drug Design

The strategic incorporation of tert-butyl 3-amino-2-benzylazetidine-1-carboxylate into a drug discovery pipeline is driven by several pharmacological imperatives:

  • Bioisosteric Replacement : Azetidines are frequently deployed as bioisosteres for piperidines and pyrrolidines. The smaller ring size reduces overall lipophilicity (LogP) and lowers the basicity (pKa) of the ring nitrogen, which is a proven strategy for mitigating hERG channel liabilities and reducing phospholipidosis risk 5.

  • Metabolic Shielding : The compact, strained nature of the azetidine ring makes it less susceptible to oxidative metabolism by liver microsomes compared to larger, more flexible saturated heterocycles 5.

  • Vector Control : The relative stereochemistry (cis/trans) between the C2 benzyl group and the C3 amine allows medicinal chemists to precisely tune the exit vectors of attached pharmacophores, optimizing the geometry required for target engagement.

Experimental Protocol: Orthogonal Functionalization Workflow

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the orthogonal functionalization of this scaffold. The objective is to selectively acylate the C3 amine, followed by the deprotection of the N1 azetidine nitrogen.

Phase 1: N-Acylation (Amide Coupling)
  • Causality & Reagent Selection : HATU is selected over traditional carbodiimides (like EDC) due to its superior kinetics in coupling sterically hindered primary amines on strained rings. This rapid activation minimizes the risk of epimerizing the incoming carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the C3 amine without attacking the activated ester intermediate.

  • Procedure :

    • Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-activate the acid.

    • Add tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq) and stir for 2-4 hours.

  • Self-Validation Checkpoint : Perform LC-MS analysis. The reaction is complete when the starting material mass (m/z 263.1 [M+H]⁺) is entirely consumed. Post-purification, ¹H NMR must confirm the retention of the Boc group (characteristic 9H singlet at ~1.40 ppm) and the appearance of a new amide N-H signal.

Phase 2: Acidic Cleavage (Boc Deprotection)
  • Causality & Reagent Selection : The Boc group is cleaved via acid-catalyzed hydrolysis using Trifluoroacetic acid (TFA). Crucially, Triisopropylsilane (TIPS) is added as a carbocation scavenger. Without TIPS, the highly reactive tert-butyl cation generated during cleavage can undergo Friedel-Crafts alkylation with the electron-rich C2 benzyl ring, leading to intractable byproducts.

  • Procedure :

    • Dissolve the Boc-protected intermediate in Dichloromethane (DCM) to a concentration of 0.1 M.

    • Add TIPS (2.0 eq), followed by an equal volume of TFA (DCM:TFA 1:1 v/v).

    • Stir at room temperature for 1 hour.

    • Concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • Self-Validation Checkpoint : Following lyophilization, ¹H NMR analysis must show the complete disappearance of the 9H singlet at 1.40 ppm. The azetidine ring protons will exhibit a downfield shift due to the protonation of the N1 amine (existing as the TFA salt), confirming successful deprotection.

Synthetic Derivatization Pathway

The following diagram illustrates the logical progression of the orthogonal functionalization described above.

AzetidineWorkflow A tert-Butyl 3-amino-2-benzylazetidine -1-carboxylate (Starting Scaffold) B Amide Coupling (HATU, DIPEA, R-COOH) A->B Step 1: C3 Amine Acylation C Boc-Protected Amide (Intermediate) B->C D Acidic Cleavage (TFA, DCM, TIPS) C->D Step 2: N1 Boc Deprotection E Free Azetidine Amine (TFA Salt) D->E F Late-Stage Diversification (Lead Compound) E->F Step 3: N1 Functionalization

Workflow for orthogonal functionalization of the azetidine scaffold.

References

  • BenchChem, "The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry".
  • ChemicalBook, "1368039-36-4 CAS Manufactory - ChemicalBook".
  • RSC Publishing, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle".
  • MolCore, "1368039-36-4 | 3-氨基-2-苄基氮杂环丁烷-1-甲酸叔丁酯".
  • PubMed / NIH, "Azetidines in medicinal chemistry: emerging applic

Sources

Exploratory

Solubility Profiling and Handling of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate: A Technical Guide for Drug Development

Executive Summary The incorporation of sp³-rich saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. Among these, the azetidine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. Among these, the azetidine scaffold offers a unique balance of conformational rigidity and metabolic stability. This whitepaper provides an in-depth physicochemical analysis and solubility profiling of tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4)[1]. Designed for drug development professionals, this guide deconstructs the solvation mechanics of this specific building block, outlines self-validating experimental protocols, and addresses the critical pH-stability conundrum inherent to its functional groups.

Physicochemical Deconstruction & Causality

To predict and manipulate the solubility of tert-butyl 3-amino-2-benzylazetidine-1-carboxylate, we must first isolate its structural vectors. As a Senior Application Scientist, I approach solubility not as a static property, but as a dynamic interplay between the solute's functional groups and the solvent's dielectric environment.

  • The Azetidine Core: The parent azetidine ring is a highly strained, four-membered heterocycle with a strong intrinsic basicity (pKa ~11.3)[2][3]. However, in this molecule, the azetidine nitrogen is acylated.

  • The Boc Protecting Group (N1): The tert-butoxycarbonyl (Boc) group neutralizes the basicity of the azetidine nitrogen, converting it into a carbamate. This massive, branched aliphatic moiety significantly increases the molecule's lipophilicity (LogP) while acting solely as a weak hydrogen-bond acceptor.

  • The Benzyl Group (C2): This aromatic ring introduces a planar, highly lipophilic vector capable of π−π stacking, further driving the molecule's preference for non-polar or polar aprotic environments.

  • The Primary Amine (C3): This is the molecule's sole ionizable center. Attached to an sp³ carbon, this primary aliphatic amine typically exhibits a pKa between 9.0 and 9.5. It serves as both a hydrogen-bond donor and acceptor.

Quantitative Solubility Matrix

The following table synthesizes the expected solubility ranges based on the compound's dielectric requirements and hydrogen-bonding capacity.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism
Apolar Organics Dichloromethane (DCM), Toluene> 100Favorable dispersion forces; excellent solvation of the lipophilic Boc and benzyl vectors.
Polar Aprotic DMSO, DMF, Ethyl Acetate> 100High dielectric constant combined with H-bond accepting capacity stabilizes the primary amine.
Polar Protic Methanol (MeOH), Ethanol30 - 50Moderate solubility; H-bonding networks disrupt solute-solute interactions, but lipophilic bulk limits capacity.
Aqueous (Neutral) PBS Buffer (pH 7.4)< 0.1Poor solubility; the hydrophobic effect forces precipitation of the unprotonated free base.
Aqueous (Acidic) 0.1 M HCl (pH 1.0)> 10 (Transient)Protonation of the C3 amine forms a highly soluble salt, but triggers rapid chemical degradation.

The pH-Solubility vs. Stability Conundrum

A common pitfall in formulation or assay development is attempting to force this compound into aqueous solution by drastically lowering the pH. While protonating the primary amine at C3 effectively breaks the crystal lattice and forces aqueous solvation, it introduces a fatal chemical instability.

The Boc group is notoriously sensitive to acidic conditions. Upon exposure to strong acids (e.g., TFA, HCl), the carbamate undergoes rapid cleavage, generating the deprotected azetidine, carbon dioxide, and a highly reactive tert-butyl cation[4]. Therefore, achieving aqueous solubility via acidification is a destructive process for this specific building block.

G A tert-Butyl 3-amino-2-benzylazetidine -1-carboxylate B Aqueous Buffer pH 7.4 A->B C Aqueous Acid pH < 3.0 A->C D Precipitation / Suspension (Poorly Soluble) B->D Neutral Amine E Amine Protonation (Soluble Salt) C->E Rapid F Boc Deprotection (Degradation) E->F Time-dependent cleavage

Fig 1. pH-dependent solubilization and competing Boc-deprotection degradation pathway.

Validated Experimental Protocols

Protocol A: Kinetic Solubility Profiling (High-Throughput)

Purpose: To determine the maximum concentration at which the compound remains in solution when spiked from an organic stock into an aqueous assay buffer.

  • Stock Preparation: Dissolve the compound in 100% molecular biology grade DMSO to yield a 10 mM stock solution.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) by spiking the DMSO stock into PBS (pH 7.4). Ensure the final DMSO concentration remains constant (typically 1-2% v/v) across all wells.

  • Incubation: Seal the microtiter plate and incubate at 37°C for 2 hours with gentle orbital shaking.

  • Quantification: Measure the scattering of light using a Nephelometer. The kinetic solubility limit is identified as the concentration where a sharp inflection point in light scattering occurs, indicating nano-precipitate formation.

Protocol B: Thermodynamic Solubility (High-Accuracy Shake-Flask)

Purpose: To determine the true equilibrium solubility of the crystalline solid in a target solvent system.

  • Saturation: Add an excess amount of solid tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (e.g., 50 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Cap the vial tightly and agitate on a thermoshaker at 25°C for 24 to 48 hours. Scientist's Note: 24 hours is generally sufficient for neutral organics, but 48 hours ensures true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to remove all undissolved solids.

  • Quantification: Dilute the supernatant into a compatible mobile phase and quantify the concentration via HPLC-UV against a pre-established calibration curve.

G A Compound Aliquot (Solid) B Kinetic Solubility (DMSO Stock Dilution) A->B High Throughput C Thermodynamic Solubility (Shake-Flask Method) A->C High Accuracy D Nephelometry / HPLC B->D E 24h Equilibration Filter & HPLC-UV C->E F Solubility Limit Determination D->F E->F

Fig 2. Workflow for kinetic vs thermodynamic solubility assessment of azetidine derivatives.

Best Practices for Handling and Storage

  • Solvent Selection: When preparing stock solutions for long-term storage, prioritize anhydrous DMSO or DMF. Avoid halogenated solvents (like Chloroform or DCM) for prolonged storage, as they can slowly generate trace HCl via photolytic degradation, which will silently cleave the Boc group over time[4].

  • Storage Conditions: Store the neat solid at -20°C under an inert argon atmosphere. The primary amine is susceptible to slow oxidation and carbamate formation if exposed to atmospheric CO₂ and moisture.

References

  • ChemicalBook. "1368039-36-4 CAS Manufactory - tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate.
  • BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • National Institutes of Health (NIH) - PubChem. "Azetidine | C3H7N | CID 10422.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "BOC Deprotection.

Sources

Foundational

discovery and history of benzylazetidine carboxylates

An In-depth Technical Guide to the Discovery and Synthetic History of Benzylazetidine Carboxylates Introduction: The Azetidine Ring in Modern Chemistry The azetidine moiety, a four-membered nitrogen-containing heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthetic History of Benzylazetidine Carboxylates

Introduction: The Azetidine Ring in Modern Chemistry

The azetidine moiety, a four-membered nitrogen-containing heterocycle, represents a fascinating and challenging structural motif in organic chemistry. Its inherent ring strain confers unique conformational properties and chemical reactivity, making it a valuable building block in the design of bioactive molecules. Azetidine-containing compounds often serve as constrained analogues of more flexible acyclic or larger ring systems, providing a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of drug candidates.

The parent compound of this class, L-azetidine-2-carboxylic acid (A2C), was first identified in liliaceous plants like lily of the valley (Convallaria majalis) in 1955.[1][2] A non-proteinogenic amino acid, A2C is a structural homologue of proline, differing only by the four-membered ring instead of proline's five.[1][3] This structural mimicry allows A2C to be mistakenly incorporated in place of proline during protein synthesis, which can disrupt normal protein metabolism and lead to a range of toxic effects.[1][4] This very property, however, also makes it a crucial building block for synthesizing novel pharmaceutical molecules and a tool for studying proteotoxic stress.[1][4]

To harness the synthetic potential of the azetidine-2-carboxylic acid scaffold, chemists required a reliable method to protect the ring's nitrogen atom. The benzyl group emerged as a highly effective and versatile N-protecting group, giving rise to the class of N-benzylazetidine carboxylates. These compounds have become pivotal intermediates in organic synthesis, serving as stable, yet readily functionalizable precursors to a wide array of more complex molecules.[5][6] This guide provides a detailed exploration of the discovery and the historical evolution of synthetic methodologies for preparing these essential chemical building blocks.

The Strategic Importance of the N-Benzyl Group

The choice of the benzyl group as a protecting group for the azetidine nitrogen is a deliberate and strategic one, rooted in fundamental principles of organic synthesis. Its widespread use is attributable to several key factors:

  • Stability: The N-benzyl bond is robust and stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. This stability allows for extensive chemical modifications at other positions of the azetidine ring, such as the carboxylic acid, without disturbing the protecting group.

  • Facile and Clean Removal: Despite its stability, the benzyl group can be removed under mild and highly specific conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen atmosphere).[7][8] This deprotection method is highly efficient and clean, typically yielding the free amine and toluene, which is easily removed.

  • Introduction Chemistry: The benzyl group is readily introduced onto the nitrogen atom via nucleophilic substitution using benzyl halides (e.g., benzyl bromide) or through reductive amination.[9]

This combination of stability and straightforward removal makes the N-benzyl group an ideal "placeholder," enabling complex synthetic sequences that would otherwise be impossible.

Historical and Modern Synthetic Strategies

The synthesis of benzylazetidine carboxylates has evolved significantly since the initial discovery of the parent azetidine ring. Early methods often involved multi-step sequences with moderate yields, while modern approaches focus on efficiency, scalability, and stereochemical control.

Early Approaches: Intramolecular Cyclization

The foundational strategy for constructing the azetidine ring is intramolecular nucleophilic substitution, where an acyclic precursor containing both the nitrogen nucleophile and a suitable leaving group is induced to cyclize. A classic and illustrative approach involves the reaction of benzylamine with a 2,4-dihalogenated butanoate ester.[9]

// Reactants benzylamine [label="Benzylamine"]; dibromo [label="Ethyl 2,4-dibromobutanoate"];

// Intermediate intermediate [label="Acyclic Intermediate\n(N-benzyl-4-bromo-2-aminobutanoate)"];

// Product product [label="Ethyl 1-benzylazetidine-2-carboxylate"];

// Base base [label="Base\n(e.g., K2CO3)", shape=ellipse, fillcolor="#FFFFFF"];

// Connections benzylamine -> intermediate [label="SN2 reaction"]; dibromo -> intermediate; intermediate -> product [label="Intramolecular\nSN2 Cyclization"]; base -> intermediate [label="Deprotonates Amine"];

// Rank alignment {rank=same; benzylamine; dibromo;} }

Caption: General workflow for azetidine ring formation via intramolecular cyclization.

This method, while effective, often results in a racemic mixture of the product, requiring subsequent resolution to isolate a single enantiomer. Furthermore, competition from intermolecular side reactions can sometimes lower the overall yield. An early synthesis of the parent azetidine-2-carboxylic acid started from γ-butyrolactone, which was brominated and esterified, followed by cyclization and subsequent deprotection.[10] Adapting this route with benzylamine for the cyclization step provides a viable, albeit lengthy, path to N-benzylazetidine-2-carboxylic acid.[7]

Modern Advances: Stereoselective Syntheses

As the demand for enantiomerically pure pharmaceuticals grew, so did the need for stereoselective methods to synthesize chiral azetidines. Modern strategies provide elegant solutions to control the stereochemistry at the C2 position.

1. Chiral Resolution

One of the most practical methods for obtaining enantiomerically pure N-benzylazetidine carboxylates on a large scale is the classical resolution of a racemic mixture. This is achieved by reacting the racemic N-benzylazetidine-2-carboxylic acid with a chiral resolving agent, such as an enantiopure amine (e.g., D-α-phenylethylamine), to form a pair of diastereomeric salts.[7] These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with acid to liberate the enantiomerically pure N-benzylazetidine-2-carboxylic acid.

// Nodes racemic [label="Racemic (R/S)\n1-Benzylazetidine-2-carboxylic acid"]; chiral_amine [label="Chiral Amine\n(e.g., D-α-phenylethylamine)"]; salts [label="Diastereomeric Salts\n(R-acid•D-amine and S-acid•D-amine)"]; separation [label="Fractional Crystallization\n(Separates salts based on solubility)"]; s_salt [label="Insoluble Salt\n(e.g., S-acid•D-amine)"]; r_salt [label="Soluble Salt\n(e.g., R-acid•D-amine)"]; acidification1 [label="Acidification (HCl)"]; acidification2 [label="Acidification (HCl)"]; s_product [label="(S)-1-Benzylazetidine-\n2-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; r_product [label="(R)-1-Benzylazetidine-\n2-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections racemic -> salts; chiral_amine -> salts; salts -> separation; separation -> s_salt [label="Solid"]; separation -> r_salt [label="In Solution"]; s_salt -> acidification1; r_salt -> acidification2; acidification1 -> s_product; acidification2 -> r_product; }

Caption: Workflow for chiral resolution of N-benzylazetidine-2-carboxylic acid.

2. Asymmetric Synthesis from Chiral Precursors

A more sophisticated approach involves building the azetidine ring from a starting material that is already chiral. This strategy transfers the stereochemistry of the precursor to the final product. An efficient route to (S)-azetidine-2-carboxylic acid has been established starting from a chiral aminomalonate, where a chiral auxiliary (an (S)-α-methylbenzyl group) is attached to the nitrogen.[11] The key step is an efficient four-membered ring formation via reaction with 1,2-dibromoethane. Subsequent Krapcho dealkoxycarbonylation proceeds with high diastereoselectivity, influenced by the chiral auxiliary on the nitrogen. The undesired diastereomer can even be epimerized and recycled, maximizing the overall yield of the desired (S)-enantiomer.[11]

Comparative Summary of Synthetic Routes

Method Starting Materials Key Reagents Stereocontrol Advantages Disadvantages
Intramolecular Cyclization Benzylamine, 2,4-dihalobutanoateBase (e.g., K2CO3, NaHMDS)[9]None (produces racemate)Straightforward, uses common reagents.Often requires subsequent resolution; potential for side reactions.
Chiral Resolution Racemic N-benzylazetidine-2-carboxylic acidChiral amine (e.g., D-α-phenylethylamine)[7]Excellent (separates enantiomers)Scalable, high enantiomeric purity.Theoretical max yield is 50% per enantiomer without racemization/recycling.
Asymmetric Synthesis Chiral aminomalonate, 1,2-dibromoethaneCesium carbonate, chiral auxiliary[11]Excellent (diastereoselective)High enantiomeric excess, elegant.Requires specialized chiral starting materials; may involve more steps.

Experimental Protocol: Resolution of (±)-1-Benzylazetidine-2-carboxylic Acid

The following protocol is a representative example of the chiral resolution method, adapted from established procedures.[7] It outlines the separation of racemic 1-benzylazetidine-2-carboxylic acid to obtain the pure (S)-enantiomer.

Materials:

  • (±)-1-Benzylazetidine-2-carboxylic acid

  • D-α-phenylethylamine

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve racemic 1-benzylazetidine-2-carboxylic acid (1.0 eq) in ethanol with heating.

    • Slowly add D-α-phenylethylamine (0.5-0.6 eq) to the hot solution.

    • Allow the mixture to reflux for 30 minutes.

  • Fractional Crystallization:

    • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol. This solid is enriched in the (S)-1-benzylazetidine-2-carboxylic acid • D-α-phenylethylamine salt.

    • The crystallization process can be repeated to improve diastereomeric purity.

  • Liberation of the Free Acid:

    • Suspend the collected solid salt in deionized water.

    • Adjust the pH of the suspension to approximately 2 by the dropwise addition of hydrochloric acid. This protonates the carboxylate and the resolving amine.

    • The (S)-1-benzylazetidine-2-carboxylic acid will precipitate out of the acidic solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove any remaining phenylethylamine hydrochloride.

    • Dry the solid under vacuum to yield pure (S)-1-benzylazetidine-2-carboxylic acid.[7]

Conclusion and Future Outlook

The history of benzylazetidine carboxylates is a story of chemical ingenuity, driven by the increasing importance of the azetidine scaffold in medicinal chemistry. From early, non-selective cyclization reactions to modern, highly efficient stereoselective syntheses, the methods for preparing these compounds have been continuously refined. N-benzylazetidine carboxylates are not merely chemical curiosities; they are indispensable intermediates that provide access to a vast chemical space of potential therapeutics.[5][6][12] As drug discovery continues to demand molecules with precise three-dimensional structures and tailored properties, the development of even more efficient, green, and scalable syntheses for these foundational building blocks will remain an active and important area of research.

References

  • PrepChem.com. Synthesis of N-benzyl-2-azetidinone. Available at: [Link]

  • Research advances in L-azetidine-2-carboxylic acid. (n.d.). Journal of Zhejiang University (Agriculture and Life Sciences). Available at: [Link]

  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. Available at: [Link]

  • Rubin, L. L., & Brik, A. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Amino Acids. Available at: [Link]

  • Coulter, G. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 38(5), 427-465. Available at: [Link]

  • Briggs, A. D., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9036-9039. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Suga, H., et al. (2001). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 49(11), 1493-1496. Available at: [Link]

  • Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • Nutter, M., Stone, H., Shipman, M., & Roesner, S. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry, 22, 2974-2977. Available at: [Link]

  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 50131-50151. Available at: [Link]

  • Chem-Impex. (n.d.). Amida del ácido 1-bencilazetidina-2-carboxílico. Available at: [Link]

  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Google Patents. (n.d.). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Chem-Impex. (n.d.). 1-Benzyl-Azetidine-2-carboxylic acid methyl ester. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylazetidine-3-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Available at: [Link]

  • Nutter, M., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry, 22(13), 2974-2977. Available at: [Link]

  • Chemsrc. (n.d.). 1-Benzyl-2-azetidinecarboxylic acid. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

  • Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. HETEROCYCLES, 67(2), 769. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. Available at: [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of some new benzimidazole carboxylates and carboxamides. Available at: [Link]

  • Google Patents. (n.d.). US4046889A - Azetidine-2-carboxylic acid derivatives.
  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available at: [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available at: [Link]

  • Patel, D. P., et al. (2024). synthesis, characterization and pharmacological activity study of benzimidazole derivatives. Journal of Advanced Zoology, 45(1). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Boc Deprotection of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

Executive Summary The N-Boc deprotection of highly strained, multifunctional nitrogen heterocycles requires precise chemoselective control to prevent structural degradation. This application note details the optimized me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-Boc deprotection of highly strained, multifunctional nitrogen heterocycles requires precise chemoselective control to prevent structural degradation. This application note details the optimized methodology for the quantitative removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-amino-2-benzylazetidine-1-carboxylate . By leveraging the thermodynamic precipitation of the resulting dihydrochloride salt, this protocol ensures >95% yield while strictly preserving the integrity of the azetidine ring and the C2 benzylic stereocenter.

Mechanistic Rationale & Structural Causality

Azetidine rings possess significant ring strain (approximately 26 kcal/mol), making them highly susceptible to ring-opening reactions under harsh conditions. The substrate, tert-butyl 3-amino-2-benzylazetidine-1-carboxylate, presents three distinct reactive sites:

  • C3 Primary Amine: Acts as the most basic site and is instantaneously protonated upon exposure to acid.

  • N1 Boc-Protected Secondary Amine: The target for deprotection.

  • C2 Benzylic Position: A sterically encumbered site that is electronically activated.

The Causality of Reagent Selection: Standard Boc deprotection often utilizes neat Trifluoroacetic Acid (TFA) or TFA in Dichloromethane (DCM). However, for 2-substituted azetidines, TFA maintains the intermediate salts in solution. This solubility allows the C2-benzylic position to stabilize transient carbocationic character, which can trigger irreversible ring-opening or racemization via an azafulvenium intermediate .

To circumvent this structural liability, 4M HCl in 1,4-dioxane is the authoritative standard. The causality is driven by phase dynamics: the resulting 3-amino-2-benzylazetidine dihydrochloride salt is highly insoluble in dioxane. Its rapid precipitation acts as a thermodynamic sink, immediately removing the product from the reactive acidic medium and effectively quenching any pathway toward azafulvenium-mediated ring expansion .

Reagent Selection & Comparative Data

Table 1: Physicochemical Properties of Substrate and Product
PropertySubstrateProduct (Isolated Form)
IUPAC Name tert-butyl 3-amino-2-benzylazetidine-1-carboxylate3-amino-2-benzylazetidine dihydrochloride
Molecular Weight 262.35 g/mol 235.15 g/mol (162.23 free base + 72.92 HCl)
Physical State Viscous oil / Low-melting solidWhite to off-white crystalline powder
Solubility DCM, EtOAc, MeOH, THFWater, MeOH, DMSO (Insoluble in Ether/Dioxane)
Table 2: Comparison of Deprotection Strategies
Reagent SystemYieldRing IntegrityMechanistic Causality & Notes
4M HCl in 1,4-Dioxane >95% Excellent Preferred. Product precipitates as a dihydrochloride salt, preventing azafulvenium formation and preserving the C2 chiral center.
TFA in DCM (1:1) 60-70%Poor to ModerateSoluble TFA salt remains in solution; significantly increased risk of benzylic C-N bond cleavage and racemization .
Base-Promoted (e.g., K₃PO₄) <10%GoodExtremely slow for standard Boc groups unless activated by adjacent electron-withdrawing groups . Not recommended here.

Mechanistic & Experimental Visualizations

Mechanism SM tert-Butyl 3-amino-2-benzylazetidine -1-carboxylate Prot1 1. C3-Amine Protonation (Ammonium Formation) SM->Prot1 HCl (fast) Prot2 2. Boc Carbonyl Protonation (Oxonium Formation) Prot1->Prot2 HCl (equilibrium) Cleavage 3. C-O Bond Cleavage (tert-Butyl Cation Release) Prot2->Cleavage Rate Limiting Decarb 4. Decarboxylation (CO2 Evolution) Cleavage->Decarb - Isobutylene Product 3-amino-2-benzylazetidine dihydrochloride Decarb->Product + HCl

Caption: Mechanistic pathway of N-Boc deprotection in 3-aminoazetidines.

Workflow Step1 Dissolution (1,4-Dioxane) Step2 Acidification (4M HCl, 0 °C) Step1->Step2 Step3 Reaction (RT, 2-4 h) Step2->Step3 Step4 Concentration (in vacuo) Step3->Step4 Step5 Trituration (Diethyl Ether) Step4->Step5 Step6 Isolation (Filtration) Step5->Step6

Caption: Experimental workflow for the HCl-mediated N-Boc deprotection.

Step-by-Step Experimental Protocol

Safety Note: 4M HCl in 1,4-dioxane is corrosive and evolves hydrogen chloride gas. Perform all operations in a well-ventilated fume hood.

  • Substrate Dissolution: In an oven-dried 25 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 equiv, e.g., 1.0 mmol, 262 mg) in anhydrous 1,4-dioxane (5.0 mL).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C under a positive pressure of Argon or Nitrogen.

  • Acidification: Dropwise, add a solution of 4M HCl in 1,4-dioxane (10.0 equiv, 2.5 mL) via syringe.

    • Scientific Insight: The large molar excess of HCl is required because the first equivalent is immediately consumed by the C3 primary amine to form the unreactive ammonium salt. Subsequent equivalents drive the protonation of the N1 Boc carbonyl .

  • Deprotection: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

    • Visual Cue: A dense white precipitate (the dihydrochloride salt) will begin to form within 30–45 minutes, signaling the successful cleavage of the Boc group and the insolubility of the product.

  • Reaction Monitoring: Monitor completion by LC-MS or TLC (DCM/MeOH 9:1, Ninhydrin stain). The starting material will appear as a high-Rf spot, whereas the product will remain at the baseline.

  • Concentration: Once the starting material is fully consumed, concentrate the suspension under reduced pressure (rotary evaporator, water bath < 35 °C) to remove the bulk of the dioxane and excess HCl.

  • Trituration & Purification: Suspend the crude, semi-solid residue in cold, anhydrous diethyl ether (10 mL). Stir vigorously for 10 minutes to extract residual tert-butyl alcohol and non-polar impurities.

  • Isolation: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with additional cold diethyl ether (2 × 5 mL).

  • Drying: Dry the resulting white solid under high vacuum for 12 hours to afford pure 3-amino-2-benzylazetidine dihydrochloride.

Analytical Characterization & Troubleshooting

  • Handling the Dihydrochloride Salt: The isolated dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under an inert atmosphere. If the solid becomes a "gummy" oil, it has absorbed atmospheric moisture; re-dissolve in minimal methanol, concentrate, and re-triturate with anhydrous ether.

  • NMR Verification: Successful deprotection is most easily confirmed via ¹H NMR (in D₂O or DMSO-d₆). Look for the complete disappearance of the intense 9H singlet at ~1.40 ppm, which corresponds to the tert-butyl group.

  • Avoid Free-Basing During Isolation: Do not attempt an aqueous basic workup (e.g., NaOH/DCM extraction) to isolate the free base unless immediately required for the next synthetic step. The free diamine is highly polar, water-soluble, and prone to atmospheric degradation (oxidation/CO₂ absorption). If the free base is strictly required, use a basic ion-exchange resin (e.g., Amberlyst A21) in methanol.

References

  • Title: Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Source: Organic Chemistry Frontiers (RSC Publishing), 2025. URL: [Link]

  • Title: Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. Source: ChemRxiv, 2023. URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition. Source: Wiley, 2014. URL: [Link]

Application

Application Note: tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate as a High-Fsp³ Chiral Building Block in Drug Discovery

Executive Summary & Medicinal Chemistry Context The modern drug discovery paradigm has aggressively shifted away from flat, sp²-hybridized aromatic scaffolds toward three-dimensional, sp³-rich architectures. This transit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

The modern drug discovery paradigm has aggressively shifted away from flat, sp²-hybridized aromatic scaffolds toward three-dimensional, sp³-rich architectures. This transition addresses the high clinical attrition rates associated with poor solubility, high lipophilicity, and off-target toxicity inherent to planar molecules. Azetidines—highly strained four-membered nitrogen heterocycles—have emerged as premier bioisosteres for larger rings (like piperazines) or acyclic amines.

Specifically, tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4) represents a highly functionalized, chiral building block. Its architecture is engineered for late-stage diversification in Fragment-Based Drug Discovery (FBDD) and complex Active Pharmaceutical Ingredient (API) synthesis:

  • The Azetidine Core: Imparts significant conformational rigidity while maintaining a low molecular weight and high Fraction sp³ (Fsp³). The incorporation of 3-aminoazetidine motifs has been clinically validated to improve pharmacokinetic profiles, such as enhancing CNS exposure and reducing P-glycoprotein (P-gp) efflux in the development of M4 positive allosteric modulators .

  • C2-Benzyl Group: Acts as a critical hydrophobic vector. In target-based drug design, this bulky lipophilic group anchors the molecule into deep hydrophobic pockets (e.g., kinase hinge regions or GPCR allosteric sites). Furthermore, its stereochemical relationship to the C3-amine dictates the trajectory of subsequent functional groups.

  • Orthogonal Protecting Strategy: The N1-Boc (tert-butyloxycarbonyl) and the free C3-primary amine allow for selective, sequential functionalization. This orthogonality is crucial for iterative structure-activity relationship (SAR) exploration without unwanted side reactions .

Physicochemical Profiling

Replacing traditional flat aromatic systems with the 3-amino-2-benzylazetidine scaffold drastically alters the physicochemical properties of the resulting lead compounds. The table below summarizes the quantitative advantages of integrating this building block into a drug candidate's core structure, based on established bioisosteric replacement data .

Physicochemical ParameterFlat Aromatic Precursor (e.g., Benzylamine)3-Amino-2-benzylazetidine ScaffoldMedicinal Chemistry Impact
Fraction sp³ (Fsp³) ~0.15 - 0.25> 0.60Reduced clinical attrition; improved target specificity.
Lipophilicity (LogD at pH 7.4) 2.5 - 3.51.0 - 2.0Lower off-target binding; improved oral bioavailability.
Aqueous Solubility (LogS) < 10 µM> 100 µMEnhanced dissolution rate; easier formulation.
Intrinsic Clearance (Cl_int) High (CYP450 oxidation prone)Low to ModerateImproved metabolic stability and longer half-life.
Conformational Space Planar, 2DRigid, 3D vectorsAccess to deep, complex hydrophobic pockets.

Orthogonal Functionalization Strategy

Because of the steric bulk of the C2-benzyl group, functionalization at the C3-amine requires careful selection of reagents. The workflow below illustrates the divergent synthetic pathways available to medicinal chemists to build bifunctionalized drug scaffolds.

G Start tert-Butyl 3-amino-2-benzylazetidine -1-carboxylate Path1 C3-Amine Amidation (Sterically Hindered) Start->Path1 HATU, DIPEA R-COOH Path2 N1-Boc Deprotection (Acidic Cleavage) Start->Path2 TFA, CH2Cl2 0°C to RT Prod1 C3-Amide Intermediate (Retains N1-Boc) Path1->Prod1 Prod2 N1-Unprotected Azetidine (Retains C3-Amine) Path2->Prod2 Final Bifunctionalized High-Fsp3 Drug Scaffold Prod1->Final 1. TFA Deprotection 2. Reductive Amination Prod2->Final Orthogonal Protection Required

Workflow of orthogonal functionalization for the 3-amino-2-benzylazetidine scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through specific analytical markers.

Protocol A: C3-Amine Functionalization via Amide Coupling

Expert Insight & Causality: The C3-primary amine is sterically hindered by the adjacent C2-benzyl group. Standard coupling reagents like EDC/HOBt often lead to sluggish reactions and incomplete conversion. Therefore, HATU is selected due to its highly reactive aza-benzotriazole active ester intermediate, which efficiently overcomes steric barriers. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired carboxylic acid (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation: Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution. Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Add tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 equiv.) dropwise as a solution in a minimal amount of DMF. Stir the reaction mixture at room temperature for 4–12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+=263.16 ) and the appearance of the product mass confirms conversion. Troubleshooting: If conversion stalls, the steric hindrance of the C2-benzyl group is likely limiting the reaction trajectory; add an additional 0.5 equiv. of HATU and DIPEA and warm to 40°C.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: N1-Boc Deprotection and Reductive Amination

Expert Insight & Causality: Deprotection of the N1-Boc group yields a secondary amine within a strained four-membered ring. This amine is less basic than a standard piperidine. For subsequent reductive amination, Sodium triacetoxyborohydride (STAB) is preferred over Sodium cyanoborohydride because STAB is milder, less toxic, and highly effective for weakly basic amines in slightly acidic media (pH 4-5), minimizing the risk of over-alkylation .

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected azetidine in anhydrous Dichloromethane (DCM) (0.1 M). Cool to 0°C using an ice bath. Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio.

  • Self-Validation (Deprotection): Monitor by TLC (Ninhydrin stain). The starting material is UV-active (due to the benzyl group) but Ninhydrin-negative. The deprotected product will be strongly Ninhydrin-positive (free secondary amine) and UV-active.

  • Free-Basing (Critical Step): Concentrate the mixture in vacuo to remove excess TFA. Redissolve in DCM and wash with 1M aqueous NaOH until the aqueous layer reaches pH > 10. Causality: A highly basic workup is strictly required to ensure the azetidine is fully free-based; otherwise, it will partition into the aqueous layer as a highly polar TFA salt.

  • Reductive Amination: Dissolve the free azetidine (1.0 equiv.) and the target aldehyde/ketone (1.2 equiv.) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.5 equiv.) to adjust the pH to ~4.5. Stir for 30 minutes at room temperature to form the iminium ion.

  • Reduction: Add STAB (1.5 equiv.) in portions. Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

References

  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides. Bioorganic & Medicinal Chemistry Letters, 2017.[Link]

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry, 2020.[Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Bioorganic & Medicinal Chemistry, 2009.[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv, 2021.[Link]

Method

Application Note: Divergent Synthetic Route to Novel Ligands from tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

Introduction & Strategic Rationale Azetidines have emerged as highly valuable structural motifs in modern medicinal chemistry. They are frequently deployed as metabolically stable, low-lipophilicity bioisosteres for larg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Azetidines have emerged as highly valuable structural motifs in modern medicinal chemistry. They are frequently deployed as metabolically stable, low-lipophilicity bioisosteres for larger saturated heterocycles like pyrrolidines and piperidines, often improving the pharmacokinetic profiles of drug candidates.

The commercially available building block tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4) offers an exceptional starting point for ligand discovery. The C2-benzyl group provides a critical hydrophobic anchor—ideal for occupying deep hydrophobic pockets in G protein-coupled receptors (GPCRs) or kinases. Meanwhile, the orthogonal functional handles (a C3-primary amine and an N1-Boc protected secondary amine) enable a highly divergent synthetic matrix. This application note details a robust, self-validating protocol for functionalizing this scaffold to generate a library of novel bis-functionalized azetidine ligands.

Mechanistic Insights & Reaction Design

The synthetic strategy relies on two primary phases of diversification, each requiring specific mechanistic considerations to ensure high yields and purity:

  • Phase 1: C3-Amine Functionalization via Buchwald-Hartwig Cross-Coupling. Primary amines on strained four-membered rings exhibit sluggish reactivity and are prone to side reactions (e.g., ring-opening) under standard cross-coupling conditions. To overcome this, we utilize the[1]. The bulky, electron-rich BrettPhos ligand creates a sterically demanding environment around the palladium center. This architecture accelerates the reductive elimination step, effectively outcompeting unwanted β-hydride elimination pathways and ensuring high yields even with sterically hindered aryl halides.

  • Phase 2: N1-Boc Deprotection and Diversification. Following C3 functionalization, the N1-Boc group must be removed. We explicitly recommend using 4M HCl in 1,4-dioxane rather than trifluoroacetic acid (TFA). TFA deprotection generates strongly bound trifluoroacetate salts that can severely hinder subsequent weakly nucleophilic reactions (like reductive amination). The yields a highly crystalline, easily workable hydrochloride salt[2]. The liberated N1 secondary amine can then be subjected to reductive amination or alkylation to install the final pharmacophore elements.

Synthetic Workflow & Decision Matrix

Workflow Core tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4) Buchwald Buchwald-Hartwig Amination (BrettPhos Pd G3, Base, Aryl Halide) Core->Buchwald Pathway A SNAr Nucleophilic Aromatic Substitution (Heteroaryl Halide, DIPEA, Heat) Core->SNAr Pathway B SubGraph_C3 SubGraph_C3 Deprotect Boc Deprotection (4M HCl in Dioxane) Buchwald->Deprotect Yields 70-90% SNAr->Deprotect Yields 65-85% SubGraph_N1 SubGraph_N1 Alkylation N-Alkylation (Alkyl Halide, K2CO3) Deprotect->Alkylation Divergence 1 RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) Deprotect->RedAm Divergence 2 SubGraph_Final SubGraph_Final Target Novel Bis-Functionalized Azetidine Ligands Alkylation->Target RedAm->Target

Figure 1: Divergent synthetic workflow for bis-functionalized azetidine ligands.

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling at the C3-Amine

Objective: Chemoselective arylation of the C3 primary amine while preserving the N1-Boc group. Reagents: tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq), Aryl Halide (1.1 eq), BrettPhos Pd G3 (0.05 eq), Sodium tert-butoxide (NaOtBu) (2.0 eq), anhydrous 1,4-dioxane.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the azetidine starting material, aryl halide, and NaOtBu base.

  • Catalyst Addition: Add BrettPhos Pd G3. Evacuate and backfill the flask with argon three times to ensure strict oxygen exclusion. (Causality: Palladium(0) intermediates are highly sensitive to oxidation; oxygen ingress will prematurely kill the catalytic cycle).

  • Solvent & Heating: Inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Heat the reaction mixture to 90–100 °C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+=263.17 ) and the appearance of the desired product mass indicate progression. Troubleshooting: If conversion stalls at <50% after 2 hours, the system likely suffered oxygen ingress; spike with an additional 2 mol% BrettPhos Pd G3.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: N1-Boc Deprotection and Reductive Amination

Objective: Unmasking the N1 secondary amine and subsequent functionalization to yield the final ligand. Reagents: 4M HCl in 1,4-dioxane, target aldehyde (1.2 eq), Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), Dichloromethane (DCM), Triethylamine (TEA).

Step-by-Step Procedure:

  • Deprotection: Dissolve the C3-arylated intermediate in DCM (0.1 M). Add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Self-Validation Check: TLC (ninhydrin stain) will show the disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot corresponding to the free amine hydrochloride salt.

  • Evaporation: Concentrate under reduced pressure. Triturate with diethyl ether to afford the hydrochloride salt as a solid. (Causality: Complete removal of dioxane and excess HCl is required to prevent rapid, unwanted decomposition of the reducing agent in the subsequent step).

  • Reductive Amination: Suspend the salt in anhydrous DCM. Add TEA (1.5 eq) to liberate the free base. Add the target aldehyde and stir for 1 hour to allow complete imine formation.

  • Reduction: Add NaBH(OAc)3 in one portion. Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and purify via reverse-phase HPLC.

Quantitative Data & Library Validation

To demonstrate the robustness of this synthetic route, a small library of ligands was synthesized. The data below summarizes the efficiency of the orthogonal functionalization strategy across various electronic and steric environments.

EntryC3-Aryl Substituent (Buchwald)N1-Alkyl Substituent (Reductive Amination)Step 1 Yield (%)Step 2 Yield (%)Overall Purity (HPLC)
1 4-CyanophenylBenzyl88%82%>99%
2 3-(Trifluoromethyl)phenylCyclohexylmethyl85%79%98%
3 2-Fluoropyridin-4-ylIsopropyl76%85%97%
4 4-Methoxyphenyl2-Phenylethyl91%81%>99%
5 Pyrimidin-2-yl (via SNAr)Methyl82%88%98%

Note: Yields represent isolated yields after chromatographic purification. Purity was determined by LC-MS (UV 254 nm).

References

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances (2017). URL:[Link]

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry (2020). URL:[Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry (2019). URL:[Link]

Sources

Application

experimental procedure for coupling reactions with tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

An In-Depth Technical Guide to Amide and Sulfonamide Coupling Reactions with tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-mem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Amide and Sulfonamide Coupling Reactions with tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its constrained, three-dimensional structure offers a unique vector space for substituent placement, enabling chemists to explore novel chemical space and optimize pharmacokinetic properties. tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate is a particularly valuable building block, featuring a nucleophilic secondary amine poised for functionalization. The inherent steric hindrance around this amino group, conferred by the adjacent benzyl group and the bulky tert-butoxycarbonyl (Boc) protecting group, presents a synthetic challenge that necessitates robust and efficient coupling methodologies.

This application note provides detailed, field-proven protocols for two critical transformations involving this azetidine building block: amide bond formation with carboxylic acids and sulfonamide synthesis with sulfonyl chlorides. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer guidance for troubleshooting and product characterization, empowering researchers to confidently incorporate this versatile scaffold into their synthetic programs.

Part 1: Amide Bond Formation via High-Efficiency Coupling Reagents

Core Principle & Mechanistic Rationale

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. For sterically demanding amines like tert-butyl 3-amino-2-benzylazetidine-1-carboxylate, standard coupling reagents such as DCC or EDC/HOBt can lead to sluggish reactions and low yields.[1][2] To overcome this kinetic barrier, more potent "third-generation" uronium/aminium or phosphonium salt-based coupling reagents are required.[3][4]

Among the most effective is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The mechanism of HATU-mediated coupling involves several key steps:

  • Base-Mediated Deprotonation: A non-nucleophilic, hindered base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[5][6]

  • Formation of the Active Ester: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This rapidly rearranges to a more stable and highly reactive OAt-ester intermediate.[3][6] The 7-aza-hydroxybenzotriazole (HOAt) leaving group is superior to the older HOBt due to its ability to accelerate the coupling reaction and suppress racemization.[7]

  • Nucleophilic Attack: The amine component attacks the carbonyl carbon of the activated OAt-ester, displacing the HOAt anion and forming the desired amide bond.[6]

This pathway is highly efficient, even for hindered substrates, due to the high reactivity of the OAt-ester intermediate.[4][8]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general method for the coupling of a generic carboxylic acid to tert-butyl 3-amino-2-benzylazetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1 M with respect to the amine).

  • Add tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions with unhindered acids are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Data Presentation: Typical Amide Coupling Conditions
ParameterRecommended Value/ReagentRationale
Amine tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate1.0 eq
Carboxylic Acid Substrate-dependent1.0 - 1.2 eq
Coupling Reagent HATU1.1 - 1.3 eq (Highly efficient for hindered couplings)[2][4]
Base DIPEA2.0 - 3.0 eq (Non-nucleophilic, prevents side reactions)[9]
Solvent Anhydrous DCM or DMFEnsures solubility of all reactants[9]
Temperature 0 °C to Room TemperatureMild conditions to prevent racemization
Time 1 - 12 hoursMonitored by TLC or LC-MS
Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh: - Carboxylic Acid (1.1 eq) - HATU (1.2 eq) - Azetidine (1.0 eq) Solvent Add Anhydrous DCM or DMF Reagents->Solvent Add_Base Add DIPEA (3.0 eq) Stir at RT Solvent->Add_Base Monitor Monitor by TLC / LC-MS Add_Base->Monitor Dilute Dilute with EtOAc or DCM Monitor->Dilute Wash Aqueous Wash (NaHCO3, Brine) Dilute->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Amide

Caption: Workflow for HATU-mediated amide coupling.

Part 2: Sulfonamide Bond Formation

Core Principle & Mechanistic Rationale

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, classically achieved by reacting a sulfonyl chloride with a primary or secondary amine.[10] This reaction is generally robust and proceeds via a direct nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion.

The key considerations for this reaction are:

  • Stoichiometry: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. A base must be included to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Base Selection: A tertiary amine base like triethylamine (Et₃N) or DIPEA is commonly used. Pyridine can also be employed and may act as a nucleophilic catalyst in some cases.

  • Reaction Conditions: The reaction is often performed at 0 °C initially to control any potential exotherm, before being allowed to warm to room temperature.

Experimental Protocol: Sulfonyl Chloride Coupling

This protocol provides a general method for the coupling of a generic sulfonyl chloride to tert-butyl 3-amino-2-benzylazetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq)

  • Sulfonyl Chloride (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography or recrystallization to yield the pure sulfonamide product.

Data Presentation: Typical Sulfonamide Coupling Conditions
ParameterRecommended Value/ReagentRationale
Amine tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate1.0 eq
Sulfonyl Chloride Substrate-dependent1.0 - 1.1 eq
Base Triethylamine or Pyridine1.5 - 2.0 eq (To neutralize HCl byproduct)
Solvent Anhydrous DCM or THFGood solubility for reactants and inertness
Temperature 0 °C to Room TemperatureControls initial exotherm
Time 2 - 16 hoursMonitored by TLC or LC-MS
Visualization: Sulfonamide Coupling Workflow

Sulfonamide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Prep Dissolve Azetidine (1.0 eq) & Et3N (1.5 eq) in DCM Cool Cool to 0 °C Amine_Prep->Cool Add_Sulfonyl Add Sulfonyl Chloride Solution Dropwise at 0 °C Cool->Add_Sulfonyl Sulfonyl_Prep Dissolve Sulfonyl Chloride (1.05 eq) in DCM Sulfonyl_Prep->Add_Sulfonyl Warm_Stir Warm to RT & Stir Add_Sulfonyl->Warm_Stir Monitor Monitor by TLC / LC-MS Warm_Stir->Monitor Dilute Dilute with DCM Monitor->Dilute Wash Aqueous Wash (HCl, NaHCO3, Brine) Dilute->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Sulfonamide

Caption: Workflow for sulfonamide synthesis.

Conclusion

tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate is a versatile and valuable building block for accessing novel chemical matter. While its sterically hindered nature requires careful consideration of reaction conditions, the use of potent amide coupling reagents like HATU and standard protocols for sulfonamide formation provides reliable and high-yielding pathways to a diverse range of derivatives. The methods outlined in this guide are robust, scalable, and grounded in established mechanistic principles, providing a solid foundation for researchers and drug development professionals to successfully utilize this important synthetic intermediate.

References

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

  • Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfinamide synthesis by S-N coupling. [Link]

  • ResearchGate. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. [Link]

  • PMC. (n.d.). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. [Link]

  • Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]

  • SciSpace. (n.d.). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. [Link]

  • IntechOpen. (2019). Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives. [Link]

  • PubMed. (n.d.). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

  • Rsc.org. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • (PDF) tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. (n.d.). * (PDF) tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate*. [Link]

  • Google Patents. (n.d.).

Sources

Method

Application Notes &amp; Protocols: Stereoselective Synthesis Using (2S,3S)-tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

Introduction: The Azetidine Scaffold in Modern Drug Discovery Azetidines, strained four-membered N-heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1] Their rigid, three-dimensional structure of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, strained four-membered N-heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1] Their rigid, three-dimensional structure offers a distinct advantage over more flexible five- and six-membered rings, enabling precise conformational constraint of appended pharmacophores. This rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as reduced lipophilicity and increased metabolic stability. Specifically, chiral 2,3-disubstituted azetidines represent a class of building blocks that are challenging to synthesize but highly valuable for creating novel chemical entities with defined stereochemistry.[2][3]

This guide focuses on the synthetic utility of (2S,3S)-tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate, a versatile chiral building block. Its structure incorporates two key features that govern its reactivity and stereochemical outcome:

  • Orthogonal Protection: The ring nitrogen is protected with an acid-labile tert-butyloxycarbonyl (Boc) group, while the C3-amine is free for nucleophilic reactions.[4] This allows for selective functionalization at the C3 position without affecting the ring nitrogen.

  • Inherent Stereocontrol: The cis-relationship between the C2-benzyl group and the C3-amino group creates a defined stereochemical environment. The bulky benzyl group effectively shields one face of the molecule, directing incoming reagents to the opposite, less-hindered face, thereby ensuring high diastereoselectivity in subsequent transformations.

These application notes provide detailed protocols for the stereoselective functionalization of this building block, focusing on N-acylation and N-alkylation reactions, which are fundamental transformations in the synthesis of complex molecules and peptidomimetics.

Core Application 1: Diastereoselective N-Acylation for Peptidomimetic Synthesis

The primary amine at the C3 position serves as a nucleophilic handle for amide bond formation. This reaction is central to incorporating the azetidine scaffold into peptide sequences or creating novel small molecule amides. The use of standard peptide coupling reagents provides a reliable and high-yielding method for this transformation.

Causality in Experimental Design

The choice of reagents is critical for achieving a clean and efficient reaction while preserving the stereochemical integrity of the chiral centers.

  • Coupling Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed because they rapidly form activated esters with the carboxylic acid, minimizing the risk of racemization, a common side reaction with other activators.[5]

  • Base: A non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) is essential. It facilitates the deprotonation of the carboxylic acid and the amine salt without competing with the C3-amine in the nucleophilic attack on the activated ester.

  • Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are required to dissolve the reactants and prevent the premature hydrolysis of the highly reactive activated ester intermediate.

Experimental Protocol: General Procedure for N-Acylation
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2S,3S)-tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add the coupling reagent (e.g., HBTU, 1.2 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-acylated azetidine.

Data Presentation: Representative N-Acylation Reactions
Carboxylic Acid (R-COOH)Coupling ReagentSolventTime (h)Yield (%)
Acetic AcidHBTUDCM295
Boc-L-Alanine-OHHATUDMF491
Benzoic AcidHBTUDCM393
4-Methoxybenzoic AcidHATUDCM396
Workflow Visualization: N-Acylation Pathway

N_Acylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output & Purification Azetidine (2S,3S)-tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate Coupling Nucleophilic Attack by Azetidine Amine Azetidine->Coupling Carboxylic_Acid R-COOH Activation Carboxyl Activation (Formation of Activated Ester) Carboxylic_Acid->Activation Coupling_Reagent HBTU / HATU Coupling_Reagent->Activation Base DIPEA Base->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Flash Chromatography Workup->Purification Product N-Acylated Azetidine Product Purification->Product Reductive_Amination_Workflow cluster_input Reactants cluster_process In Situ Process Azetidine Chiral Azetidine Amine Imine Imine / Iminium Formation Azetidine->Imine -H₂O Carbonyl Aldehyde / Ketone Carbonyl->Imine -H₂O Reduction Hydride Reduction (STAB) Imine->Reduction Stereoselective Hydride Attack Product N-Alkylated Product Reduction->Product

Sources

Application

Protecting Group Strategies for tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate: Application Notes and Protocols

Executive Summary The incorporation of strained four-membered azetidine rings into pharmaceutical scaffolds is a proven strategy for improving metabolic stability, altering lipophilicity, and rigidifying molecular confor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of strained four-membered azetidine rings into pharmaceutical scaffolds is a proven strategy for improving metabolic stability, altering lipophilicity, and rigidifying molecular conformations. Specifically, tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4)[1] serves as a highly versatile, chiral building block. Recent advances demonstrate that 3-aminoazetidine (3-AAz) subunits act as powerful turn-inducing elements, greatly improving the cyclization efficiency and protease resistance of small macrocyclic peptides[2].

However, the presence of two distinct nitrogen centers—an acid-labile tert-butyloxycarbonyl (Boc)-protected secondary amine at N1, and a highly reactive free primary amine at C3—necessitates rigorous orthogonal protecting group strategies [3]. This application note details the causality, selection, and step-by-step protocols for orthogonally protecting the C3-amine to enable complex, multi-step synthetic sequences without compromising the integrity of the azetidine core or the C2-benzyl substituent.

Strategic Overview & Causality

In polyfunctional molecule synthesis, protecting groups must belong to independent classes that are removed by distinct mechanisms (orthogonality), allowing one group to be cleaved in the presence of all others[3]. For tert-butyl 3-amino-2-benzylazetidine-1-carboxylate, the N1 position is already masked by a Boc group, which is cleaved under strongly acidic conditions (e.g., TFA or HCl). Therefore, the C3-amine must be protected using base-labile or transition-metal-labile groups.

Causality Behind Protecting Group Selection:
  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is the gold standard for solid-phase peptide synthesis (SPPS)[4]. It is cleaved via an E1cB mechanism using mild bases (e.g., 20% piperidine) and is completely stable to the acidic conditions required for Boc removal.

  • Alloc (Allyloxycarbonyl): While Cbz (Benzyloxycarbonyl) is a common orthogonal partner to Boc, the C2-benzyl group on this specific azetidine scaffold presents a risk of competitive hydrogenolysis (Pd/C, H₂) during Cbz deprotection. Alloc provides a superior alternative, as it is cleaved under mild, neutral conditions using Pd(0) catalysis and a nucleophilic scavenger, leaving both the N1-Boc and the C2-benzyl groups completely intact.

Quantitative Data Presentation: Orthogonality Matrix

The following table summarizes the quantitative parameters and orthogonality of the primary strategies applied to the C3-amine of the azetidine scaffold.

Protecting GroupReagentBase / SolventCleavage ConditionsOrthogonality to N1-BocOrthogonality to C2-Benzyl
Boc (Existing at N1)N/AN/A20-50% TFA in DCM, 1-2 h-Stable
Fmoc (Target for C3)Fmoc-OSu (1.1 eq)NaHCO₃ / Dioxane:H₂O20% Piperidine in DMF, 30 minStable (Acid-resistant)Stable
Alloc (Target for C3)Alloc-Cl (1.2 eq)DIPEA / DCMPd(PPh₃)₄ (0.05 eq), PhSiH₃Stable (Acid-resistant)Stable
Cbz (Alternative for C3)Cbz-Cl (1.1 eq)TEA / DCMH₂ (1 atm), Pd/C, MeOHStable (Acid-resistant)Risk of Cleavage

Orthogonal Protection Workflow

G Start tert-Butyl 3-amino-2-benzylazetidine -1-carboxylate (N1-Boc, C3-NH2) Fmoc N3-Fmoc Protection (N1-Boc, N3-Fmoc) Start->Fmoc Fmoc-OSu, NaHCO3 (Base-stable pathway) Alloc N3-Alloc Protection (N1-Boc, N3-Alloc) Start->Alloc Alloc-Cl, DIPEA (Pd-labile pathway) DeprotBocFmoc Selective N1-Boc Cleavage (N1-H, N3-Fmoc) Fmoc->DeprotBocFmoc TFA / DCM / TIPS (Acidic cleavage) DeprotBocAlloc Selective N1-Boc Cleavage (N1-H, N3-Alloc) Alloc->DeprotBocAlloc TFA / DCM / TIPS (Acidic cleavage)

Divergent orthogonal protecting group strategies for 3-amino-2-benzylazetidine.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity during complex syntheses[5].

Protocol A: Fmoc Protection of the C3-Amine

Causality Note: Fmoc-OSu (N-hydroxysuccinimide ester) is deliberately chosen over Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of di-Fmoc impurities or azetidine ring-opening side reactions. Furthermore, an inorganic base (NaHCO₃) is used instead of organic amines (like TEA or DIPEA) to maintain a mildly basic pH (~8.0), which prevents base-catalyzed epimerization of the C2-benzyl chiral center.

Step-by-Step Procedure:

  • Dissolution: Dissolve tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 equiv, 10 mmol) in a 1:1 mixture of 1,4-dioxane and deionized water (40 mL).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 equiv, 25 mmol) to the stirring solution. Ensure complete dissolution of the base.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Fmoc-OSu (1.1 equiv, 11 mmol) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4–6 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Stain the TLC plate with Ninhydrin and heat. The disappearance of the primary amine (which stains deep purple/pink) confirms reaction completion.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 0.1 M HCl (to neutralize excess base), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the N1-Boc, N3-Fmoc protected azetidine.

Protocol B: Alloc Protection of the C3-Amine

Causality Note: The Alloc group is installed when downstream chemistry requires strong bases (which would cleave Fmoc) and strong acids (which would cleave Boc). It is highly recommended over Cbz for this specific molecule to preserve the C2-benzyl group during later deprotection stages.

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting azetidine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 20 mmol). DIPEA is sterically hindered, acting as an excellent non-nucleophilic proton sponge.

  • Reagent Addition: Cool to 0 °C. Add Allyl chloroformate (Alloc-Cl, 1.2 equiv, 12 mmol) dropwise via syringe.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • In-Process Validation: Quench a 50 µL aliquot in water/MeOH and analyze via LC-MS. The expected mass shift is +84 Da (M+H).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL).

  • Isolation: Wash combined organics with brine, dry over MgSO₄, and concentrate to afford the N1-Boc, N3-Alloc protected derivative.

Protocol C: Selective N1-Boc Deprotection

Causality Note: Removing the N1-Boc group while leaving the C3-Fmoc or C3-Alloc intact requires acidic conditions (TFA). A critical mechanistic consideration is that Boc cleavage generates a highly reactive tert-butyl carbocation. If left unquenched, this cation can undergo Friedel-Crafts alkylation with the electron-rich C2-benzyl aromatic ring. To prevent this, Triisopropylsilane (TIPS) is added as a carbocation scavenger.

Step-by-Step Procedure:

  • Preparation: Dissolve the orthogonally protected azetidine (1.0 equiv, 5 mmol) in anhydrous DCM (15 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 2.5 equiv, 12.5 mmol).

  • Acid Addition: Cool the flask to 0 °C. Slowly add Trifluoroacetic acid (TFA, 5 mL, to create a ~25% v/v solution).

  • Reaction: Stir at room temperature for 1.5 hours.

  • In-Process Validation: Monitor by TLC (Hexanes:EtOAc 1:1, UV active). The starting material spot will disappear, and a new baseline spot (the polar TFA-amine salt) will appear.

  • Workup: Concentrate the reaction mixture under a stream of nitrogen or reduced pressure to remove excess TFA. Crucial Step: Do not heat the water bath above 30 °C during evaporation to prevent degradation of the azetidine ring.

  • Neutralization: Redissolve the crude oil in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer tests basic (pH > 8). Extract, dry, and concentrate to yield the free N1-amine, ready for subsequent functionalization (e.g., macrocyclization or coupling).

References

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28), e202400308. Retrieved from [Link]

  • SciSpace. Amino Acid-Protecting Groups. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate in Asymmetric Catalysis

Introduction: The Azetidine Scaffold in Asymmetric Catalysis The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has positioned asymmetric catalysis as an indispen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold in Asymmetric Catalysis

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has positioned asymmetric catalysis as an indispensable tool. Within the diverse landscape of chiral catalysts and ligands, strained heterocycles have garnered significant attention due to their unique stereoelectronic properties. The four-membered azetidine ring, in particular, offers a rigid and stereochemically defined scaffold that can enforce a specific chiral environment around a catalytic center.[1] This structural rigidity is paramount for effective stereochemical communication between the catalyst and the substrate, leading to high levels of enantioselectivity.

This guide focuses on the utility of tert-butyl 3-amino-2-benzylazetidine-1-carboxylate as a versatile precursor for the development of novel chiral catalysts. While the Boc-protected form is generally not catalytically active itself, it serves as a stable, readily accessible building block. The true catalytic potential is unlocked upon deprotection of the amine functionalities, revealing a chiral 1,2-diamine scaffold. This vicinal diamine motif is a privileged structure in asymmetric catalysis, capable of acting as a potent chiral ligand for a variety of metal-catalyzed transformations or as a bifunctional organocatalyst.[2]

This document will provide a comprehensive overview, from the synthesis of the parent compound to its deprotection and subsequent application in a representative asymmetric reaction, providing researchers with the foundational knowledge to explore its full potential in asymmetric synthesis.

Part 1: Synthesis of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

The synthesis of related chiral cis-3-aminoazetidines has been reported starting from (S)-1-phenylethylamine, highlighting a viable pathway for obtaining enantiomerically pure azetidine derivatives.[3] The key steps in such a synthesis would typically involve the construction of the four-membered ring, often through an intramolecular cyclization, followed by functional group manipulations to install the desired amino and benzyl substituents with the correct stereochemistry.

Due to the absence of a direct, detailed synthetic protocol in the peer-reviewed literature for the title compound, researchers are encouraged to adapt existing methods for the synthesis of analogous 2,3-disubstituted azetidines.

Part 2: Deprotection to Access the Catalytically Active Diamine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.[4] To unmask the catalytically active 1,2-diamine scaffold of tert-butyl 3-amino-2-benzylazetidine-1-carboxylate, the Boc group must be removed.

General Protocol for Boc Deprotection

This protocol provides a standard and effective method for the removal of a Boc protecting group from an amine.

Materials:

  • tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected azetidine (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).

  • To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected 2-benzyl-3-aminoazetidine.

The resulting free diamine is often used directly in the subsequent catalytic reaction without further purification.

G cluster_synthesis Synthesis & Deprotection Workflow Start tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection Acidic Cleavage Catalyst Chiral 1,2-Diamine (2-benzyl-3-aminoazetidine) Deprotection->Catalyst Active Catalyst

Caption: Workflow from Boc-protected precursor to the active catalyst.

Part 3: Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[5] Chiral 1,2-diamines have proven to be effective ligands in this transformation, forming a chiral complex with the dialkylzinc reagent and directing the alkyl transfer to one enantiotopic face of the aldehyde.[6]

While a specific protocol using 2-benzyl-3-aminoazetidine is not published, the following protocol is based on the successful application of analogous chiral amino alcohols and diamines in the enantioselective addition of diethylzinc to benzaldehyde.[3][7] This serves as a robust starting point for researchers to explore the catalytic activity of the deprotected title compound.

Representative Protocol: Enantioselective Ethylation of Benzaldehyde

Materials:

  • 2-benzyl-3-aminoazetidine (chiral ligand)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk line and argon or nitrogen gas supply

  • Dry glassware

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand, 2-benzyl-3-aminoazetidine (0.05-0.10 eq), in anhydrous toluene (1.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.2 eq) to the solution of the ligand.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.

  • Addition Reaction: Add benzaldehyde (1.0 eq) dropwise to the catalyst solution at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Mechanism and Role of the Chiral Ligand

The high enantioselectivity observed in this reaction is attributed to the formation of a well-defined, rigid transition state. The chiral 1,2-diamine ligand coordinates to the zinc center, creating a chiral pocket. The aldehyde substrate then coordinates to this chiral zinc complex in a sterically favored orientation. This pre-organization dictates the facial selectivity of the ethyl group transfer from another zinc atom to the carbonyl carbon of the aldehyde.

G cluster_mechanism Proposed Catalytic Cycle Ligand Chiral Diamine (L*) Catalyst Chiral Zinc Complex [L*ZnEt] Ligand->Catalyst + Et₂Zn Et2Zn Et₂Zn Et2Zn->Catalyst TS Diastereomeric Transition State Catalyst->TS + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->TS Product Chiral Alcohol (R-CH(Et)OH) TS->Product Ethyl Transfer Product->Catalyst Regenerates

Caption: Simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Data Summary

The effectiveness of chiral 1,2-diamines and related amino alcohols as ligands in the enantioselective addition of diethylzinc to aldehydes is well-documented. The following table summarizes representative results from the literature for analogous catalytic systems, which can serve as a benchmark for the performance of 2-benzyl-3-aminoazetidine.

Ligand TypeAldehydeYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Amino AlcoholBenzaldehyde>9595
Chiral 1,2-DiamineBenzaldehydeHighup to 99[6]
Azetidine AlcoholAromatic AldehydesHigh94-100

Conclusion

tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate represents a valuable and versatile chiral building block for the development of novel catalysts for asymmetric synthesis. Through a straightforward deprotection step, the catalytically active 1,2-diamine scaffold is revealed. This deprotected ligand is anticipated to be highly effective in promoting enantioselective transformations, such as the addition of dialkylzinc reagents to aldehydes, by creating a well-defined chiral environment around the metal center. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this and related chiral azetidine derivatives in the ever-expanding field of asymmetric catalysis.

References

  • García, J. I., et al. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of Organic Chemistry, 68(10), 3781–3785. [Link]

  • Alexakis, A., et al. (1998). Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]

  • Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(16), 6936-6953. [Link]

  • BenchChem. (2025). Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis. BenchChem.
  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions.
  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives.
  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.
  • Peptides. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Peptides.
  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(12), 2051–2059. [Link]

  • Semantic Scholar. (n.d.).
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678. [Link]

  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry, 9(3), 1313-1318.
  • BenchChem. (2025). An In-depth Technical Guide to Boc Protection in Peptide Chemistry. BenchChem.
  • MilliporeSigma. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis. MilliporeSigma.

Sources

Application

Application Notes and Protocols: Derivatization of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate for Library Synthesis

Introduction: The Azetidine Scaffold in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in medicinal chemistry. Their inherent ring strain and c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in medicinal chemistry. Their inherent ring strain and constrained geometry offer a unique three-dimensional structure that can enhance physicochemical properties such as solubility and metabolic stability when incorporated into drug candidates.[1][2] The strategic functionalization of the azetidine core allows for the exploration of chemical space and the generation of diverse compound libraries for high-throughput screening. This guide provides detailed protocols for the derivatization of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate, a versatile building block for the synthesis of novel azetidine-based libraries.

The unique structural features of azetidines, such as high ring strain and sp3-rich character, make them highly attractive for designing bioactive molecules with improved pharmacokinetic profiles.[1] Natural and synthetic azetidine derivatives have shown a wide range of pharmacological activities, including as central nervous system modulators and potent antibacterial and anticancer agents.[1][3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its therapeutic significance.[1]

This document outlines key derivatization strategies for tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate, focusing on reactions that are amenable to parallel synthesis and library generation. These include N-acylation, N-sulfonylation, reductive amination, and N-arylation reactions. Each section provides a detailed, step-by-step protocol, the rationale behind the experimental design, and expected outcomes.

Core Reagent: tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

The starting material, tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate, is a chiral building block featuring a primary amine that serves as the key handle for derivatization. The tert-butoxycarbonyl (Boc) group protects the azetidine nitrogen, preventing its participation in the reactions and allowing for selective functionalization of the exocyclic amine. The benzyl group at the 2-position provides a lipophilic substituent and can influence the conformational properties of the final compounds.

PART 1: N-Acylation of the 3-Amino Group

N-acylation is a robust and widely used method for introducing diversity into a molecule. The reaction of the primary amine with a variety of acylating agents, such as acid chlorides and carboxylic acids (activated with coupling agents), allows for the straightforward installation of a wide range of functional groups.

Protocol 1: Acylation with Acid Chlorides

This protocol describes a general procedure for the acylation of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate using an acid chloride in the presence of a non-nucleophilic base.

Rationale: Triethylamine (TEA) is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. Dichloromethane (DCM) is a suitable solvent as it is relatively inert and dissolves both the starting material and the reagents. The reaction is initially performed at a low temperature to control the exothermic reaction between the amine and the highly reactive acid chloride.

Experimental Workflow: Acylation with Acid Chlorides

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve azetidine (1.0 eq) and TEA (1.2 eq) in DCM add_acyl Add acid chloride solution dropwise at 0°C prep_amine->add_acyl Combine prep_acyl Dissolve acid chloride (1.1 eq) in DCM prep_acyl->add_acyl warm_rt Warm to room temperature and stir for 2-4 h add_acyl->warm_rt quench Quench with sat. aq. NaHCO₃ warm_rt->quench Proceed to extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for N-acylation using acid chlorides.

Step-by-Step Methodology:
  • Preparation: To a solution of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Add a solution of the desired acid chloride (1.1 eq) in DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Protocol 2: Amide Coupling with Carboxylic Acids

This protocol utilizes standard peptide coupling reagents to form an amide bond between the primary amine and a carboxylic acid.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a base like DIPEA (N,N-Diisopropylethylamine), activates the carboxylic acid for nucleophilic attack by the amine. DMF (N,N-Dimethylformamide) is a polar aprotic solvent that is well-suited for this type of reaction.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification mix_reagents Combine carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF add_amine Add azetidine (1.0 eq) to the activated mixture mix_reagents->add_amine Proceed to stir Stir at room temperature for 4-16 h add_amine->stir dilute Dilute with EtOAc stir->dilute Proceed to wash_h2o Wash with water dilute->wash_h2o wash_brine Wash with brine wash_h2o->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for amide coupling with carboxylic acids.

Step-by-Step Methodology:
  • Activation: To a solution of the carboxylic acid (1.1 eq) in DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Amine: Add a solution of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Data for N-Acylation Reactions
EntryAcylating AgentMethodSolventYield (%)
1Benzoyl chlorideProtocol 1DCM92
2Acetyl chlorideProtocol 1DCM95
34-Fluorobenzoic acidProtocol 2DMF88
4Cyclohexanecarboxylic acidProtocol 2DMF90

PART 2: N-Sulfonylation of the 3-Amino Group

N-sulfonylation provides access to sulfonamides, a common functional group in medicinal chemistry. The reaction of the primary amine with sulfonyl chlorides is a straightforward method for their synthesis.

Protocol 3: Sulfonylation with Sulfonyl Chlorides

This protocol outlines the general procedure for the synthesis of sulfonamides from tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate.

Rationale: Similar to acylation with acid chlorides, a base is required to neutralize the HCl byproduct. Pyridine is often used as both a base and a solvent in this reaction, as it can also catalyze the reaction. The reaction is typically carried out at room temperature.

Experimental Workflow: N-Sulfonylation

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve azetidine (1.0 eq) in Pyridine add_sulfonyl Add sulfonyl chloride (1.1 eq) at 0°C prep_amine->add_sulfonyl Proceed to warm_rt Warm to room temperature and stir for 12-18 h add_sulfonyl->warm_rt dilute Dilute with EtOAc warm_rt->dilute Proceed to wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. aq. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for N-sulfonylation with sulfonyl chlorides.

Step-by-Step Methodology:
  • Preparation: Dissolve tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq) in pyridine (0.2 M) and cool to 0 °C.

  • Addition of Sulfonylating Agent: Add the desired sulfonyl chloride (1.1 eq) portionwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1M aqueous HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Data for N-Sulfonylation Reactions
EntrySulfonylating AgentSolventYield (%)
1Benzenesulfonyl chloridePyridine85
2Methanesulfonyl chloridePyridine91
34-Toluenesulfonyl chloridePyridine89

PART 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly amenable to library synthesis. The reaction of the primary amine with an aldehyde or ketone first forms an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

Protocol 4: Reductive Amination with Aldehydes and Ketones

This protocol describes a general procedure for the reductive amination of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate.

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ.[4] It is less basic and more tolerant of acidic conditions than other common reducing agents like sodium borohydride. Dichloroethane (DCE) is a common solvent for this reaction. The addition of acetic acid can catalyze the formation of the iminium ion.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mix_reagents Combine azetidine (1.0 eq), aldehyde/ketone (1.2 eq), and acetic acid (1.2 eq) in DCE add_stab Add NaBH(OAc)₃ (1.5 eq) portionwise mix_reagents->add_stab Proceed to stir Stir at room temperature for 6-24 h add_stab->stir quench Quench with sat. aq. NaHCO₃ stir->quench Proceed to extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for reductive amination.

Step-by-Step Methodology:
  • Preparation: To a solution of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M), add acetic acid (1.2 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portionwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Data for Reductive Amination Reactions
EntryCarbonyl CompoundSolventYield (%)
1BenzaldehydeDCE82
2CyclohexanoneDCE78
3AcetoneDCE85

PART 4: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an amine and an aryl halide or triflate. This reaction is a powerful tool for accessing N-aryl azetidine derivatives.

Protocol 5: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the N-arylation of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate.

Rationale: This reaction requires a palladium catalyst, often in combination with a phosphine ligand, and a base. The choice of catalyst, ligand, and base can be crucial for the success of the reaction and may need to be optimized for specific substrates.[5] Toluene is a common solvent for this reaction, and heating is typically required.

Experimental Workflow: Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification combine_solids Combine aryl halide (1.0 eq), Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 1.5 eq) add_liquids Add azetidine (1.2 eq) and toluene combine_solids->add_liquids heat Heat the mixture (e.g., 80-110°C) for 12-24 h add_liquids->heat Proceed to cool Cool to room temperature heat->cool Proceed to filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:
  • Preparation: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 1.5 eq) in a reaction vessel.

  • Addition of Reagents: Add a solution of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (1.2 eq) in anhydrous toluene (0.1 M).

  • Reaction: Seal the vessel and heat the reaction mixture (typically between 80-110 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Data for N-Arylation Reactions
EntryAryl HalideCatalyst/LigandBaseYield (%)
14-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃75
22-ChloropyridinePd₂(dba)₃ / XantphosCs₂CO₃68
34-Trifluoromethyl-1-bromobenzenePd₂(dba)₃ / XantphosCs₂CO₃72

Conclusion

The protocols detailed in this application note provide a robust foundation for the derivatization of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate, enabling the synthesis of diverse chemical libraries. The described methods of N-acylation, N-sulfonylation, reductive amination, and N-arylation are all highly amenable to parallel synthesis and can be adapted to a wide range of building blocks. The resulting libraries of novel azetidine derivatives can be valuable tools in the discovery of new therapeutic agents. Further exploration of these and other derivatization strategies will continue to expand the chemical space accessible from this versatile scaffold.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

Welcome to the Technical Support Center for the isolation and purification of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4)[1]. As a highly functionalized, strained 4-membered heterocycle, this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4)[1]. As a highly functionalized, strained 4-membered heterocycle, this compound presents a "perfect storm" of chromatographic challenges. It features an acid-sensitive N1-Boc protecting group, a lipophilic C2-benzyl group, and a highly basic, nucleophilic C3-primary amine.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound streak severely on standard silica gel, leading to low recovery?

The Causality: The primary amine at the C3 position is highly basic. Standard bare silica gel is populated with acidic surface silanol groups (Si-OH). When the basic azetidine amine interacts with these silanols, it undergoes strong hydrogen bonding and partial protonation. This causes irreversible adsorption, severe peak tailing, and streaking across the column. The Solution: You must neutralize the stationary phase. This is achieved either by adding a basic modifier (like 1–5% Triethylamine or aqueous ammonia) to your mobile phase to competitively bind the silanols, or by switching to an amine-functionalized (NH2) silica column.

Q2: I purified the compound using Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA), but NMR shows complete loss of the Boc group. Why?

The Causality: The tert-butyloxycarbonyl (Boc) group is inherently labile under acidic conditions[2]. While 0.1% Trifluoroacetic Acid (TFA) in the HPLC mobile phase seems dilute, a critical phase change occurs during fraction concentration or lyophilization. Water and acetonitrile evaporate much faster than TFA. As the solvent volume decreases, the localized concentration of TFA drops the pH drastically. This triggers the acid-catalyzed cleavage of the carbamate, releasing a tert-butyl cation and forming an unstable carbamic acid that decarboxylates into the free azetidine[3]. The Solution: Never use TFA for Boc-protected primary amines if lyophilization is required[4]. Switch to volatile, mildly basic buffers such as 0.1% Ammonium Bicarbonate (pH ~8.5).

Pathway Boc N-Boc Azetidine (Stable at pH > 7) TFA Exposure to TFA (During RP-HPLC/Lyophilization) Boc->TFA Protonation Protonation of Carbamate Oxygen TFA->Protonation Cleavage Loss of tert-Butyl Cation (Isobutylene + H+) Protonation->Cleavage Carbamic Carbamic Acid Intermediate (Unstable) Cleavage->Carbamic Decarb Decarboxylation (-CO2) Carbamic->Decarb FreeAmine Free Azetidine (Degraded Product) Decarb->FreeAmine

Acid-catalyzed N-Boc deprotection pathway during RP-HPLC concentration.

Q3: How do I resolve the cis and trans diastereomers of this compound?

The Causality: The azetidine ring is a rigid structure. The bulky 2-benzyl and 3-amino groups can be oriented cis or trans to each other. On standard reversed-phase or normal-phase media, the highly polar primary amine dominates the retention mechanism, masking the subtle steric differences between the diastereomers. The Solution: Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H or IC) with a basic modifier (MeOH + 0.1% Diethylamine) is the industry standard for resolving rigid heterocyclic diastereomers. The basic modifier suppresses amine tailing, allowing the stationary phase to interact purely with the steric bulk of the benzyl group.

Part 2: Quantitative Data & Buffer Selection

To prevent the thermal and acidic degradation of the Boc group[5], selecting the correct RP-HPLC buffer is critical. The table below summarizes the quantitative parameters and viability of common buffer systems for this specific compound.

Buffer SystempH RangeBoc Stability (24h)Volatility (Lyophilization)Recommendation for Boc-Azetidines
0.1% TFA 1.8 - 2.0< 10% (Fails)HighStrictly Avoid [3]
0.1% Formic Acid 2.7 - 3.0~ 85%HighUse with caution; neutralize immediately
10 mM NH₄OAc 6.5 - 7.5> 98%ModerateAcceptable, but peak tailing may occur
0.1% NH₄HCO₃ 8.0 - 8.5100% HighHighly Recommended

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a failure occurs, it is caught before proceeding to the next step.

Protocol 1: Normal Phase Flash Chromatography (Basic Modification)

Use this protocol for bulk purification of the crude reaction mixture.

Step 1: Mobile Phase & Column Preparation

  • Prepare a mobile phase of Hexane/Ethyl Acetate (gradient from 90:10 to 50:50) containing 2% Triethylamine (TEA) .

  • Flush a standard bare silica column with 3 column volumes (CV) of the initial mobile phase to neutralize the silanols.

  • Self-Validation Check: Collect a few drops of the column flow-through and test with pH paper. The pH must be >8. If it is neutral or acidic, continue flushing until the silica is fully saturated with TEA.

Step 2: Sample Loading

  • Dissolve the crude tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate in a minimum amount of Dichloromethane (DCM).

  • Load the sample evenly onto the column head.

Step 3: Elution & Fraction Collection

  • Run the gradient from 10% to 50% Ethyl Acetate over 10 CVs.

  • Collect small fractions (e.g., 15 mL for a 40g column).

Step 4: Analysis & Pooling

  • Spot fractions on a TLC plate.

  • Develop the plate and stain with Ninhydrin solution (heat required).

  • Self-Validation Check: The target compound contains a primary amine and will rapidly turn a distinct pink/purple upon heating with Ninhydrin. Impurities lacking the primary amine will not stain purple, instantly validating which fractions contain the target product.

  • Pool the purple-staining fractions and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation of the strained ring[5].

Workflow Start Crude tert-Butyl 3-amino-2-benzylazetidine -1-carboxylate Decision Stationary Phase Selection Start->Decision Standard Standard Bare Silica (Irregular) Decision->Standard Amine Amine-Functionalized Silica (NH2) Decision->Amine Modifier Add 2% Triethylamine (TEA) to Mobile Phase Standard->Modifier Elution2 Elute: Hexane/EtOAc Amine->Elution2 Elution1 Elute: Hexane/EtOAc/TEA Modifier->Elution1 Pure Pure Compound Isolated Elution1->Pure Elution2->Pure

Workflow for normal phase purification of basic azetidines.

Protocol 2: Reverse-Phase HPLC (Basic pH)

Use this protocol for final polishing or diastereomeric enrichment.

Step 1: Buffer Preparation

  • Prepare Mobile Phase A: 0.1% Ammonium Bicarbonate (NH₄HCO₃) in highly purified LC-MS grade water.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Self-Validation Check: Measure the pH of Mobile Phase A with a calibrated pH meter. It must read between 8.0 and 8.5. This ensures the primary amine remains unprotonated (improving peak shape) and the Boc group remains completely stable.

Step 2: Chromatography

  • Use a C18 column designed for high-pH stability (e.g., Waters XBridge C18).

  • Inject the sample and run a shallow gradient (e.g., 20% to 60% B over 20 minutes).

  • Monitor UV absorbance at 210 nm and 254 nm (for the benzyl group).

Step 3: Lyophilization & Verification

  • Freeze the collected fractions immediately using dry ice/acetone.

  • Lyophilize to dryness.

  • Self-Validation Check: Before using the bulk material, take a 0.1 mg aliquot and perform LC-MS. You must observe the intact parent mass [M+H]+≈263.2 m/z . If you observe a mass of ≈163.2 m/z , Boc deprotection has occurred, indicating acidic contamination in your HPLC system.

References

  • Organic Chemistry Portal - Boc-Protected Amino Groups. Available at:[Link]

  • ResearchGate - Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at:[Link]

  • PMC - NIH - Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive knowledge base to assist researchers, medicinal chemists, and drug development professionals in optimizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive knowledge base to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4) .

Azetidines are highly valuable rigid bioisosteres in modern drug discovery. However, the four-membered ring introduces severe angle strain (~26 kcal/mol), making intermediates highly susceptible to ring-opening, epimerization, and poor diastereoselectivity during functionalization. This guide provides field-proven, causally-grounded solutions to the most common bottlenecks encountered during its synthesis.

Synthetic Workflow & Critical Nodes

The most scalable route to this scaffold involves the α-benzylation of 1-Boc-azetidin-3-one followed by a diastereoselective reductive amination. The diagram below maps the workflow and highlights the nodes where optimization is critical.

G A 1-Boc-azetidin-3-one (Starting Material) B Enolate Formation (LiHMDS, -78°C) A->B Deprotonation C 1-Boc-2-benzylazetidin-3-one (Intermediate) B->C Benzyl Bromide (Risk: β-elimination) D Oxime Formation (NH2OH·HCl) C->D Amine Prep E tert-Butyl 3-amino-2-benzylazetidine -1-carboxylate D->E Reduction (Pd/C, H2) (Risk: Poor dr)

Fig 1: Synthetic workflow and critical optimization nodes for 2-benzyl-3-aminoazetidine.

Quantitative Data: Optimization of C3-Amination

Achieving high yield and the desired diastereomeric ratio (dr) during the conversion of the C3-ketone to the C3-amine requires careful selection of the hydride source and solvent environment. Below is a summary of optimization data for this specific transformation.

Amination StrategyReagents / CatalystSolventTemp (°C)Yield (%)dr (trans:cis)Primary Issue Addressed
Direct Reductive AminationNH₄OAc, NaBH₃CNMeOH2542%1.2 : 1High epimerization, poor facial selectivity.
Titanium-MediatedTi(OiPr)₄, NH₃, NaBH₄THF/EtOH0 to 2568%3.1 : 1Improved yield, moderate selectivity.
Oxime Reduction (Optimized) 1. NH₂OH·HCl 2. Pd/C, H₂ (1 atm) EtOH 25 85% >15 : 1 Excellent stereocontrol via surface binding.
Bulky Hydride Reduction1. NH₂OH·HCl 2. L-SelectrideTHF-7871%1 : 12Reverses selectivity (favors cis isomer).

Troubleshooting Guide & FAQs

Q1: During the α-benzylation of 1-Boc-azetidin-3-one using LDA, I observe massive degradation and low yields of the 2-benzyl intermediate. Why is this happening?

Causality & Solution: The azetidin-3-one enolate is highly unstable. The relief of the four-membered ring strain acts as a massive thermodynamic driving force for β-elimination, cleaving the C–N bond to form an acyclic enone.

  • Actionable Fix: Do not use LDA. Switch to a bulkier, less nucleophilic base like LiHMDS and maintain a strict internal temperature of -78 °C. Add the electrophile (benzyl bromide) in the presence of a co-solvent like DMPU (10% v/v) to accelerate the alkylation rate, trapping the enolate before elimination can occur. Alternatively, utilizing an N-borane complexation strategy has been proven to stabilize azetidine rings during α-alkylation by preventing nitrogen lone-pair participation in ring-opening [1].

Q2: My reductive amination yields a nearly 1:1 mixture of cis and trans diastereomers. How can I enrich the trans-isomer?

Causality & Solution: Direct reductive amination with small hydrides (like NaBH₃CN) suffers from poor facial selectivity because the C2-benzyl group's steric bulk is not sufficiently differentiated by the small incoming nucleophile.

  • Actionable Fix: Separate the process into two steps: oxime formation followed by heterogeneous catalytic hydrogenation. When the oxime intermediate is reduced over Pd/C, the bulky C2-benzyl group forces the molecule to adsorb onto the palladium surface from the opposite face. Hydrogen is then delivered syn from the catalyst surface, cleanly yielding the trans-3-amino-2-benzylazetidine[2, 3].

Q3: I am losing the final product during the aqueous workup. Is the Boc group cleaving?

Causality & Solution: While the Boc group is acid-sensitive, the primary culprit here is the high aqueous solubility of the free C3-amine. Small, polar heterocycles with free primary amines partition heavily into the aqueous layer, especially if the pH drops below the amine's pKa (~9.5).

  • Actionable Fix: Do not use saturated NH₄Cl or any mildly acidic washes. Prior to extraction, adjust the aqueous phase to pH > 10 using saturated aqueous Na₂CO₃. Extract with a solvent system that disrupts emulsion formation and has higher polarity than pure EtOAc, such as 10% Isopropanol (IPA) in Dichloromethane (DCM) .

Validated Experimental Protocol: Diastereoselective Synthesis of the C3-Amine

This self-validating protocol utilizes the two-step oxime/hydrogenation approach to ensure high trans-diastereoselectivity and prevents product loss during isolation.

Step A: Oxime Formation

  • Charge a flame-dried flask with 1-Boc-2-benzylazetidin-3-one (1.0 equiv, 10 mmol) and absolute ethanol (0.2 M).

  • Add hydroxylamine hydrochloride (1.5 equiv, 15 mmol) and sodium acetate (1.5 equiv, 15 mmol).

  • Stir the suspension at room temperature for 4 hours. Validation check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the ketone (UV active/KMnO₄ active).

  • Concentrate the mixture under reduced pressure, dilute with EtOAc, and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime.

Step B: Heterogeneous Hydrogenation

  • Dissolve the crude oxime in absolute ethanol (0.1 M).

  • Carefully add 10% Pd/C (10% w/w relative to the oxime) under an argon atmosphere.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

  • Stir vigorously at room temperature for 12 hours. Validation check: LC-MS should indicate the mass of the desired product [M+H]+ = 263.17.

  • Critical Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.

  • Concentrate the filtrate. To isolate the free amine, dissolve the residue in 10% IPA/DCM and wash with saturated aqueous Na₂CO₃ (pH > 10). Extract the aqueous layer twice more with 10% IPA/DCM.

  • Dry the combined organics over Na₂SO₄, filter, and concentrate to afford tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate as a pale oil/solid.

References

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances.
  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen.
  • 3-N-Boc-amino-azetidine synthesis and general procedures. ChemicalBook.
Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter synthetic bottlenecks when working with highly strained n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter synthetic bottlenecks when working with highly strained nitrogen heterocycles. tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate is a highly valuable, conformationally restricted diamine scaffold used extensively in modern CNS drug discovery. However, its structural architecture—specifically the combination of a strained four-membered azetidine ring and a benzylic substituent at the C2 position—makes it exceptionally sensitive to acidic conditions.

The most common failure point in workflows utilizing this building block is the unintended acid-catalyzed ring opening during the removal of the N-Boc (tert-butoxycarbonyl) protecting group. This guide deconstructs the mechanistic causality behind this instability and provides validated, self-consistent protocols to preserve the integrity of the azetidine ring.

PART 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the azetidine ring open during standard TFA-mediated Boc deprotection? Answer: The instability is driven by a "perfect storm" of thermodynamic and kinetic factors. Azetidines possess a high inherent ring strain of approximately 105 kJ/mol[1]. When you expose the molecule to strong Brønsted acids like Trifluoroacetic Acid (TFA), the Boc group is cleaved, leaving behind a protonated azetidine nitrogen. The presence of the C2-benzyl group provides profound stabilization to any developing positive charge at the C2 position. Consequently, the relief of ring strain drives the heterolytic cleavage of the C2-N bond, forming a highly stabilized benzylic carbocation intermediate. This intermediate is subsequently trapped by nucleophiles (such as the trifluoroacetate counterion or solvent) to form acyclic degradation products[2].

Q2: Does the C3-amino group contribute to this instability? Answer: Yes. The primary amine at the C3 position is highly basic (pKa ~9-10) and will be instantly protonated under acidic conditions. The resulting high local charge density (a dicationic species once the N1-Boc is removed) further destabilizes the strained ring through electrostatic repulsion, significantly lowering the activation energy barrier for C2-N bond cleavage.

Q3: What are the primary degradation products I should look for on LC-MS? Answer: You will typically observe acyclic diamines. If using TFA, the trifluoroacetate adduct of the ring-opened 1-phenylbutane-1,2,4-triamine derivative is common. The mass-to-charge ratio (m/z) will often reflect the addition of water (+18 Da) or the acid counterion to the expected product mass, indicating complete loss of the cyclic scaffold.

PART 2: Quantitative Method Comparison

To prevent ring opening, the choice of deprotection reagent is critical. Standard TFA is too harsh. We must rely on milder, orthogonal, or transiently protected methods. The table below summarizes the performance of various deprotection strategies for 2-benzyl substituted azetidines based on comparative benchmarking[3].

Deprotection ReagentConcentration / SolventTempReaction TimeAzetidine Ring IntegrityTypical Yield
TFA 20-50% in DCM25 °C1-2 hPoor (Extensive cleavage)< 20%
HCl 4M in Dioxane0 °C to 25 °C30-60 minModerate (Partial cleavage)40-60%
TMSOTf / 2,6-Lutidine 1.2 eq / 1.5 eq in DCM0 °C to 25 °C1 hExcellent (Intact ring)> 90%
PART 3: Troubleshooting & Optimized Experimental Protocol

To achieve high-yielding Boc deprotection without sacrificing the azetidine ring, we recommend the Trimethylsilyl trifluoromethanesulfonate (TMSOTf) / 2,6-Lutidine protocol. This method bypasses the generation of strong Brønsted acids. Instead, TMSOTf acts as a mild Lewis acid that specifically targets the Boc carbonyl oxygen, facilitating the loss of isobutylene and carbon dioxide under near-neutral conditions buffered by the non-nucleophilic base, 2,6-lutidine[4][5].

Protocol: Mild Boc Deprotection using TMSOTf

Self-Validating Checkpoint: Ensure all glassware is oven-dried and solvents are strictly anhydrous. Moisture will hydrolyze TMSOTf to triflic acid, which will immediately destroy the azetidine ring. A color change to dark brown/black often indicates moisture contamination and subsequent polymerization.

Materials:

  • tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 - 1.5 eq)

  • 2,6-Lutidine (1.5 - 2.0 eq)

  • Saturated aqueous NaHCO₃

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in anhydrous DCM to achieve a concentration of 0.1 M under an inert argon or nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Low temperatures suppress the kinetic pathways leading to ring expansion or cleavage.

  • Base Addition: Add 2,6-lutidine (1.5 eq) via syringe and stir for 5 minutes.

  • Activation: Dropwise add TMSOTf (1.2 eq). The reaction mixture should remain clear or turn pale yellow.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor completion via LC-MS (look for the disappearance of the Boc-protected mass).

  • Quenching (Critical Step): Quench the reaction strictly at 0 °C by adding saturated aqueous NaHCO₃. Causality: A basic quench neutralizes any trace triflic acid generated during workup, preventing late-stage ring degradation.

  • Extraction: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free 3-amino-2-benzylazetidine.

PART 4: Visualizations of Causality and Workflows

Below are the mechanistic pathways and decision matrices governing this chemical system.

Mechanism A Protonated Azetidine (Post-Boc Removal) B C2-N Bond Cleavage (Relief of 105 kJ/mol Strain) A->B Acidic pH C Benzylic Carbocation Intermediate B->C Spontaneous D Nucleophilic Attack (Solvent/Counterion) C->D + Nu: E Acyclic Diamine Degradation Product D->E Irreversible

Mechanistic pathway of acid-catalyzed azetidine ring opening driven by benzylic stabilization.

Workflow Start Start: Boc Deprotection of 2-Benzylazetidine TFA Standard TFA/DCM Start->TFA Avoid HCl 4M HCl in Dioxane Start->HCl Caution TMSOTf TMSOTf / 2,6-Lutidine Start->TMSOTf Recommended Res1 Extensive Ring Opening (< 20% Yield) TFA->Res1 Res2 Moderate Ring Opening (40-60% Yield) HCl->Res2 Res3 Intact Azetidine Ring (> 90% Yield) TMSOTf->Res3

Decision matrix for selecting Boc deprotection conditions for acid-sensitive azetidines.

References
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications. Organic Chemistry Frontiers.[Link]

  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters.[Link]

  • An Efficient Protocol for the Solid-phase Synthesis of Malondiamides. PMC / NIH.[Link]

Sources

Optimization

preventing racemization during functionalization of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

Welcome to the Advanced Technical Support Center for handling tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4). As a highly strained, densely functionalized four-membered heterocycle, this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for handling tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4). As a highly strained, densely functionalized four-membered heterocycle, this molecule is a privileged scaffold in modern drug discovery[1]. However, its dual stereocenters (C2 and C3) are highly susceptible to epimerization and racemization during downstream functionalization of the C3-primary amine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute stereochemical integrity during your synthetic workflows.

Visual Workflow: Functionalization & Racemization Risks

Workflow A tert-Butyl 3-amino-2-benzylazetidine -1-carboxylate B C3 Amide Coupling A->B C C3 Alkylation A->C D Risk: C3 Epimerization (Excess strong base) B->D E Risk: C2 Deprotonation (N-Boc stabilized anion) C->E F Solution: Weak Base (Collidine) + COMU/HATU D->F G Solution: Reductive Amination (Base-free) E->G

Workflow for functionalizing C3-amino azetidines while mitigating racemization risks.

Frequently Asked Questions (FAQs)

Q1: Why am I observing epimerization at the C2 position during C3-amine alkylation? Causality: The C2 proton in this specific azetidine is uniquely acidic. It benefits from dual stabilization: benzylic resonance from the C2-benzyl group and dipole complexation from the N-Boc carbonyl oxygen. When strong bases (e.g., NaH, n-BuLi) are used to deprotonate the C3-amine for direct alkylation, competitive α -deprotonation occurs at C2. This generates a configurationally labile α -lithio/anionic intermediate. Upon quenching, the molecule undergoes , destroying your original cis/trans diastereomeric ratio[2].

Q2: How can I prevent racemization during amide coupling at the C3 amine? Causality: While C2 is vulnerable to strong bases, the C3 position is susceptible to epimerization during amide coupling if the intermediate active ester is exposed to excess unhindered base (e.g., TEA or DIPEA). The (~25.4 kcal/mol) lowers the energy barrier for planarization compared to unstrained systems[3]. To prevent this, use a sterically hindered, weaker base such as 2,4,6-collidine, paired with an efficient coupling reagent like COMU. Collidine provides sufficient basicity to drive the coupling without promoting α -proton abstraction[4].

Q3: Does the N-Boc protecting group contribute to configurational instability? Causality: Yes. While the N-Boc group is essential for preventing azetidine ring-opening, it acts as an electron-withdrawing group that increases the acidity of the α -protons. Furthermore, the Boc carbonyl oxygen strongly coordinates with alkali metals (like Li + or Na + ), stabilizing the adjacent carbanion at C2 and promoting epimerization under basic conditions[2].

Mechanistic Insight: Base-Induced Epimerization

Mechanism A Chiral C2-Benzyl N-Boc Azetidine B Strong Base (e.g., NaH, n-BuLi) A->B C Configurational Lability (alpha-Anion Formation) B->C Deprotonation D Thermodynamic Stereoconvergence C->D Epimerization

Mechanism of base-induced C2 epimerization via N-Boc stabilized alpha-anions.

Quantitative Impact of Reaction Conditions

The table below summarizes the impact of various functionalization strategies on the stereochemical integrity of tert-butyl 3-amino-2-benzylazetidine-1-carboxylate.

Functionalization TypeReagents & BaseC2 Diastereomeric Ratio (dr)C3 Enantiomeric Excess (ee)Yield (%)
Direct Alkylation BnBr, NaH, THF60:40 (Epimerized)>95%45%
Direct Alkylation BnBr, K 2​ CO 3​ , DMF90:10 (Slight Loss)>95%68%
Reductive Amination PhCHO, NaBH(OAc) 3​ >99:1 (Retained) >99% (Retained) 88%
Amide Coupling HATU, DIPEA (3.0 eq)85:15 (Epimerized)92%82%
Amide Coupling COMU, Collidine (1.5 eq)>99:1 (Retained) >99% (Retained) 94%

Self-Validating Troubleshooting Protocols

To guarantee stereochemical fidelity, implement the following self-validating methodologies in your laboratory. Each step includes a mandatory validation check to ensure the system behaves as expected before proceeding.

Protocol A: Epimerization-Free Amide Coupling at C3

Use this protocol to attach carboxylic acids to the C3-amine without disturbing the C2 or C3 stereocenters.

  • Step 1: Pre-Activation of the Carboxylic Acid

    • Action: Dissolve the target carboxylic acid (1.1 eq) and COMU (1.1 eq) in anhydrous DMF (0.1 M). Add 2,4,6-collidine (1.5 eq) and stir at 0 °C for 5 minutes.

    • Causality: COMU forms a highly reactive active ester but generates a less basic byproduct than HATU. Collidine is sterically hindered and weakly basic, preventing unwanted α -deprotonation of the active ester.

    • Validation Check: Take a 1 µL aliquot, dilute in MeCN, and run LCMS. Proceed only if the active ester mass is observed and the starting acid is consumed.

  • Step 2: Temperature-Controlled Coupling

    • Action: Add tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq) dropwise to the activated mixture, maintaining the temperature strictly at 0 °C.

    • Causality: Lowering the temperature reduces the kinetic energy available for the epimerization pathway while maintaining sufficient energy for the highly favored, rapid acylation of the primary amine.

    • Validation Check: Monitor via TLC (Ninhydrin stain). The primary amine starting material will stain bright pink/purple. Complete disappearance of this spot indicates successful coupling.

  • Step 3: Mild Workup and Chiral Verification

    • Action: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc and wash the organic layer with 10% aqueous citric acid.

    • Causality: The citric acid wash effectively removes the collidine base without being acidic enough to cleave the N-Boc protecting group.

    • Validation Check: Analyze the purified product via Chiral SFC against a racemic standard. A single peak confirming >99% ee and >99:1 dr validates the protocol.

Protocol B: Base-Free Reductive Amination at C3

Use this protocol as a safe alternative to direct alkylation (which requires strong bases like NaH).

  • Step 1: Imine Condensation

    • Action: Combine the azetidine (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add activated 4Å molecular sieves and stir at room temperature for 2 hours.

    • Causality: Using molecular sieves to drive water removal prevents the need for Lewis acids (e.g., Ti(OiPr) 4​ ), which can inadvertently trigger ring-opening of the highly strained azetidine.

    • Validation Check: Monitor by FTIR or 1 H NMR. The disappearance of the aldehyde carbonyl stretch (~1700 cm −1 ) and the appearance of the imine stretch (~1650 cm −1 ) confirms intermediate formation.

  • Step 2: Mild Hydride Reduction

    • Action: Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq) portion-wise. Stir for 4 hours.

    • Causality: NaBH(OAc) 3​ is a mild, chemo-selective reducing agent that reduces imines over aldehydes and operates under completely base-free conditions, entirely bypassing the C2-deprotonation risk[1].

    • Validation Check: LCMS analysis of the crude mixture must show the desired mass [M+H] + without any +16 Da (oxidation) or ring-opened byproducts.

References

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines Source: Molecules (MDPI) URL:[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL:[Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Chemistry - A European Journal URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances URL:[Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

Welcome to the Process Chemistry Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of tert-Butyl 3-amino-2-benzylazetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4).

Due to the inherent ring strain of four-membered nitrogen heterocycles (~26 kcal/mol) and the dense steric hindrance at the C2 and C3 positions, large-scale manufacturing of this building block is notoriously prone to ring-opening, epimerization, and poor yields[1]. This guide covers the optimized 4-step Staudinger-reduction sequence, providing mechanistic troubleshooting and self-validating protocols to ensure multi-kilogram success.

Synthetic Workflow & Mechanistic Pathway

The most scalable and diastereoselective route to 2,3-disubstituted azetidines relies on the Staudinger [2+2] cycloaddition to form a β-lactam core, followed by controlled reduction and functional group manipulation.

SynthesisWorkflow A Step 1: Imine + Phthalimidoacetyl Chloride (Precursors) B Step 2: Staudinger [2+2] Cycloaddition 3-Phthalimido-4-benzyl-2-azetidinone A->B Et3N, CH2Cl2, -20°C C Step 3: Borane Reduction 3-Phthalimido-2-benzylazetidine B->C BH3-THF, 65°C D Step 4: N-Boc Protection Boc-3-Phthalimido-2-benzylazetidine C->D Boc2O, DMAP, 40°C E Step 5: Phthalimide Cleavage tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate D->E Ethylenediamine, EtOH, 60°C

Synthetic workflow for tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate via Staudinger synthesis.

Quantitative Process Parameters

The following table summarizes the Critical Process Parameters (CPPs) and Expected Outcomes for a >1 kg scale campaign.

Process StepKey Reagents & CatalystsOptimal TempTypical YieldMajor Impurity Profile
1. Staudinger Cycloaddition Phthalimidoacetyl chloride, Et₃N-20°C78–82%Ketene dimer, trans-diastereomer
2. Lactam Reduction BH₃·THF (3.0 eq)65°C85–88%Ring-opened 1,3-diamine derivatives
3. N-Boc Protection Boc₂O (1.5 eq), DMAP (0.2 eq)40°C92–95%Unreacted secondary amine
4. Phthalimide Cleavage Ethylenediamine (5.0 eq)60°C88–91%Mono-deprotected amide intermediate

Troubleshooting Guides & FAQs

Q1: During the Staudinger [2+2] cycloaddition, we observe high levels of ketene dimerization and poor diastereoselectivity. How can we mitigate this? Analysis: The formation of the β-lactam core relies on the controlled generation of the phthalimidoketene. If triethylamine is added too rapidly, the local concentration of ketene exceeds the rate of cycloaddition with the phenylacetaldehyde-derived imine, leading to rapid dimerization. Solution: Implement a sub-surface, continuous dosing strategy for the base over 4–6 hours at -20°C. The low temperature increases the facial selectivity of the orthogonal [2+2] cycloaddition approach, thermodynamically favoring the cis-diastereomer.

Q2: The reduction of the β-lactam to the azetidine using LiAlH₄ results in significant ring-opening (yielding 1,3-diaminopropane derivatives). Why does this happen and what is the alternative? Analysis: Azetidines possess a high ring strain, making them highly susceptible to nucleophilic ring-opening. Strong, hard hydrides like LiAlH₄ attack the highly strained intermediate aminal, triggering C–N bond cleavage before the oxygen leaving group can depart. Solution: Switch to Borane-THF (BH₃·THF) or Borane-Dimethylsulfide (BMS). Borane acts as a Lewis acid, coordinating directly to the lactam carbonyl oxygen. This activates the carbonyl for hydride delivery without generating a strongly basic intermediate, preserving the 4-membered ring integrity.

Q3: N-Boc protection of the reduced azetidine is stalling at ~70% conversion. Adding more Boc₂O doesn't help. What is the mechanistic bottleneck? Analysis: The N1 position of a 2-benzyl-3-substituted azetidine is highly sterically encumbered. The bulky benzyl group at C2 and the phthalimido group at C3 create a severe steric shield, preventing direct nucleophilic attack on the Boc anhydride[2]. Solution: The reaction requires nucleophilic catalysis. Add 0.2 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP reacts with Boc₂O to form a highly reactive, less sterically demanding N-tert-butoxycarbonylpyridinium intermediate, which efficiently transfers the Boc group to the hindered azetidine nitrogen.

Q4: For the final phthalimide deprotection, hydrazine hydrate is a severe safety and toxicity risk at the 50 kg scale. What is a scalable alternative? Analysis: Hydrazine is a known genotoxin, poses explosion hazards, and complicates downstream API purification. Solution: Utilize ethylenediamine (EDA) in ethanol. EDA operates via a similar primary amine nucleophilic attack on the phthalimide carbonyls, forming a stable cyclic byproduct (2-(2-aminoethyl)isoindoline-1,3-dione) which further reacts to liberate the free amine. Heating with 5 equivalents of EDA at 60°C for 8 hours provides >95% cleavage. The water-soluble byproduct can be efficiently removed by a simple acidic aqueous extraction, keeping the highly lipophilic Boc-protected azetidine in the organic phase[3].

Standard Operating Protocol: Telescoped Borane Reduction & Boc Protection

This protocol details the critical bottleneck steps (Steps 2 and 3) as a telescoped, self-validating process to minimize the handling of the highly polar, unstable free-amine azetidine intermediate.

Phase A: Borane Reduction
  • Inerting & Setup: Purge a 50 L glass-lined reactor with N₂. Charge 3-Phthalimido-4-benzyl-2-azetidinone (1.0 kg, 3.12 mol) and anhydrous THF (10 L). Cool the jacket to 0°C.

  • Reagent Dosing: Slowly dose BH₃·THF (1.0 M in THF, 9.36 L, 3.0 eq) via a dropping funnel over 2 hours. Maintain internal temperature <10°C.

    • Causality: Rapid addition causes exothermic spikes, leading to premature borane decomposition and localized ring-opening.

  • Reflux: Heat the reactor to 65°C and stir for 12 hours.

  • Validation Check (IPC 1): Pull a 1 mL sample, quench with MeOH, and analyze via LC-MS. The reaction is complete when the starting lactam is <1.0% AUC.

  • Quench: Cool the reactor to 0°C. CAUTION: Extreme gas evolution. Slowly add Methanol (2.0 L) over 3 hours.

    • Causality: Unreacted borane must be quenched to prevent violent hydrogen gas evolution during aqueous workup. Methanol solvolyzes the B–H bonds smoothly compared to water, forming volatile trimethyl borate.

Phase B: Telescoped Boc Protection
  • Solvent Swap: Concentrate the reaction mixture under vacuum (40°C, 100 mbar) to a thick oil. Redissolve in Dichloromethane (10 L).

  • Catalyst & Base Addition: Add Triethylamine (0.94 kg, 9.36 mol) and DMAP (76 g, 0.62 mol). Stir for 15 minutes at 20°C.

  • Boc₂O Dosing: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.02 kg, 4.68 mol) in DCM (2 L) and add to the reactor over 1 hour. Heat to 40°C.

  • Validation Check (IPC 2): Analyze via HPLC after 6 hours. Target: <2.0% un-protected azetidine.

  • Workup: Wash the organic layer sequentially with 1M citric acid (2 x 5 L) to remove DMAP/Et₃N, followed by saturated NaHCO₃ (5 L) and brine (5 L). Dry over Na₂SO₄, filter, and concentrate to yield Boc-3-phthalimido-2-benzylazetidine as a crystalline solid.

References

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances URL: [Link]1]

  • Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: RSC Advances URL: [Link]2]

  • Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: National Institutes of Health (NIH) / PMC URL: [Link]4]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL: [Link]]

  • Title: Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors Source: SynOpen (Georg Thieme Verlag KG) URL: [Link]3]

Sources

Optimization

analytical method development for tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate purity

Welcome to the dedicated analytical support hub for tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate . This API intermediate presents a unique triad of analytical challenges: a basic primary amine at the C3 position (p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated analytical support hub for tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate . This API intermediate presents a unique triad of analytical challenges: a basic primary amine at the C3 position (prone to severe peak tailing), an acid-labile Boc protecting group at N1, and multiple stereocenters requiring rigorous isomeric control.

This guide provides field-proven, self-validating methodologies and troubleshooting insights to ensure robust method development for both chemical and stereoisomeric purity.

Method Development Logic & Workflow

Workflow API tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate Analytical Method Development RP Chemical Purity (RP-HPLC) API->RP Chiral Stereoisomeric Purity (Chiral HPLC) API->Chiral RP_pH High pH Mobile Phase (Prevents Boc cleavage & amine tailing) RP->RP_pH RP_UV UV Detection @ 210 nm (Targets benzyl chromophore) RP->RP_UV Chiral_CSP Polysaccharide CSPs (e.g., Cellulose/Amylose) Chiral->Chiral_CSP Chiral_Add Basic Additive (DEA) (Suppresses amine tailing) Chiral->Chiral_Add Val_RP Validated RP-HPLC Method RP_pH->Val_RP RP_UV->Val_RP Val_Chiral Validated Chiral Method Chiral_CSP->Val_Chiral Chiral_Add->Val_Chiral

Analytical workflow for chemical and stereoisomeric purity method development.

Chemical Purity (RP-HPLC) Method Development

Context and Causality

To accurately quantify chemical impurities, the reversed-phase high-performance liquid chromatography (RP-HPLC) method must simultaneously suppress the ionization of the C3 primary amine to prevent tailing 1 and maintain a pH environment that prevents the acid-catalyzed cleavage of the Boc group 2. Operating at a high pH (9.5) using a hybrid-silica column achieves both goals by keeping the amine neutral and the protecting group intact.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Buffer (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM). Adjust to pH 9.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane. Mechanistic Note: High pH deprotonates the primary amine, preventing electrostatic secondary interactions with ionized silanols [[3]]().

  • Organic (B): 100% HPLC-grade Acetonitrile. Mechanistic Note: Acetonitrile is highly UV-transparent at 210 nm, which is critical for detecting the weak benzyl chromophore.

Step 2: Column Setup & Equilibration

  • Install a high-pH tolerant hybrid silica column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm). Set the column oven to 30 °C.

  • Equilibrate at 1.0 mL/min with 5% B for 20 column volumes until the baseline is stable.

Step 3: Sample Preparation

  • Accurately weigh 10 mg of the API and dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.

Step 4: System Suitability Testing (SST) - Self-Validation

  • Inject the standard solution (10 µL) five consecutive times.

  • Validation Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; USP Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000. Do not proceed to sample analysis unless the system passes these criteria.

Step 5: Gradient Execution & Analysis

  • Run a linear gradient: 0–15 min (5% to 95% B), 15–18 min (Hold 95% B), 18.1–23 min (5% B for re-equilibration). Monitor UV absorbance at 210 nm.

Quantitative Data Summary: RP-HPLC Conditions
ParameterSpecificationSystem Suitability Criteria
Column Hybrid C18 (150 mm × 4.6 mm, 3.5 µm)N/A
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)N/A
Mobile Phase B Acetonitrile (HPLC Grade)N/A
Flow Rate 1.0 mL/minN/A
Detection UV at 210 nmArea %RSD ≤ 2.0%
Injection Volume 10 µLUSP Tailing Factor ≤ 1.5
Column Temp 30 °CTheoretical Plates ≥ 5000

Stereoisomeric Purity (Chiral HPLC) Method Development

Context and Causality

Diastereomers and enantiomers of rigid cyclic systems like azetidines possess nearly identical hydrophobic profiles, requiring a Chiral Stationary Phase (CSP) for resolution. Polysaccharide-based columns (cellulose/amylose derivatives) are the industry standard for Boc-protected amines 4.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Add 0.1% (v/v) Diethylamine (DEA). Mechanistic Note: DEA acts as a sacrificial basic additive, preferentially interacting with active sites on the CSP to suppress tailing of the primary amine [[5]]().

Step 2: Column Setup & Equilibration

  • Install a polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica, 250 mm × 4.6 mm, 5 µm). Set the column oven to 25 °C.

  • Equilibrate at 1.0 mL/min for 45 minutes to ensure the CSP is fully saturated with the DEA additive.

Step 3: Sample Preparation

  • Dissolve 10 mg of the API in 10 mL of the mobile phase (1.0 mg/mL).

Step 4: System Suitability Testing (SST) - Self-Validation

  • Inject a racemic/diastereomeric standard mixture (5 µL).

  • Validation Criteria: The critical pair resolution (Rs) between the stereoisomers must be ≥ 1.5 (baseline resolution).

Step 5: Isocratic Execution & Analysis

  • Run isocratically for 30 minutes. Monitor UV at 210 nm and calculate enantiomeric excess (ee) based on relative peak areas.

Quantitative Data Summary: Chiral HPLC Conditions
ParameterSpecificationSystem Suitability Criteria
Column Polysaccharide CSP (250 mm × 4.6 mm, 5 µm)N/A
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1 v/v/v)N/A
Elution Mode IsocraticN/A
Flow Rate 1.0 mL/minN/A
Detection UV at 210 nmResolution (Rs) ≥ 1.5
Injection Volume 5 µLPeak Symmetry 0.8 - 1.5
Column Temp 25 °CN/A

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing for the main API peak on a standard C18 column? A: Peak tailing in reversed-phase HPLC is primarily caused by secondary interactions between the basic primary amine at the C3 position and ionized residual silanols on the silica stationary phase 3. Because the pKa of aliphatic amines is typically around 9–10, they are protonated and positively charged at neutral or mildly acidic pH. Simultaneously, silanol groups become deprotonated (negatively charged) at pH > 3.0 1. This electrostatic attraction distorts peak symmetry [[6]](). Solution: Elevating the mobile phase pH above the amine's pKa (e.g., pH 9.5) suppresses its ionization, eliminating the electrostatic interaction. Ensure you use a high-pH tolerant hybrid silica column to prevent silica hydrolysis.

Q: My main peak area is decreasing over consecutive injections, and a new early-eluting peak is appearing. What is happening? A: This indicates on-column or in-solution degradation, specifically the acid-catalyzed deprotection of the Boc (tert-butyloxycarbonyl) group. While Boc-protected amines can sometimes be analyzed using 0.1% TFA 2, extended exposure to acidic mobile phases in the autosampler or high column temperatures will cleave the Boc group, yielding the free secondary amine at N1 (which elutes earlier due to increased polarity). Solution: Switch to a mildly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) and maintain the autosampler at 4 °C to ensure structural integrity throughout the analytical run.

Q: The UV response is extremely low, making impurity quantitation difficult. How can I improve sensitivity? A: The molecule lacks an extended conjugated system. Its only significant chromophore is the isolated benzyl ring at the C2 position, which exhibits weak absorption at standard wavelengths like 254 nm but absorbs strongly in the lower UV range (210–220 nm). Solution: Set your detection wavelength to 210 nm. To prevent baseline drift and high background noise at this low wavelength, use high-purity, UV-transparent solvents (e.g., HPLC-grade Acetonitrile instead of Methanol) and avoid UV-absorbing buffer salts 7.

Q: I cannot resolve the diastereomers using standard C18 columns. What is the recommended approach? A: Diastereomers of rigid cyclic systems like azetidines often possess nearly identical hydrophobic and steric profiles, making them difficult to resolve via standard reversed-phase mechanisms. Solution: Transition to a Chiral Stationary Phase (CSP). Polysaccharide-based columns (such as cellulose or amylose derivatives) are highly effective for resolving stereoisomers of Boc-protected cyclic amines 4. The chiral recognition relies on hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide. Using a normal-phase eluent (e.g., Hexane/Isopropanol) with a basic additive like Diethylamine (DEA) will sharpen the peaks and improve resolution 5.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Analysis of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate: A Comparative Guide

Introduction & Context The azetidine ring has emerged as a highly valuable, conformationally restricted scaffold in modern drug discovery[1, 2]. By replacing larger, more flexible heterocycles (like piperidines) with aze...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

The azetidine ring has emerged as a highly valuable, conformationally restricted scaffold in modern drug discovery[1, 2]. By replacing larger, more flexible heterocycles (like piperidines) with azetidines, medicinal chemists can often improve a drug candidate's pharmacokinetic profile, lower its lipophilicity, and increase its metabolic stability.

tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4) is a critical chiral building block in this domain. However, its structural complexity—featuring two chiral centers, a highly basic primary amine, a hydrophobic benzyl group, and a bulky Boc-protected nitrogen—presents significant challenges for enantiomeric separation. Achieving high enantiomeric excess (ee) requires a robust, self-validating Chiral High-Performance Liquid Chromatography (HPLC) method.

This guide provides an objective comparison of commercially available polysaccharide-based Chiral Stationary Phases (CSPs) for the resolution of this molecule, detailing the underlying causality of the chromatographic interactions and providing a standardized experimental protocol.

Structural Analysis & The Causality of Chiral Recognition

As an application scientist, method development cannot rely on blind screening; it must be driven by the analyte's physicochemical properties. The enantioseparation of tert-butyl 3-amino-2-benzylazetidine-1-carboxylate relies on a three-point interaction model between the analyte and the CSP [3, 4]:

  • The Primary Amine (C3): Acts as a strong hydrogen bond donor/acceptor. Critical Insight: Because this amine is highly basic, it will strongly interact with residual silanols (Si-OH) on the silica support of the column, leading to severe peak tailing or irreversible adsorption. The addition of a basic modifier (e.g., 0.1% Diethylamine) is strictly required to mask these silanols [3].

  • The Benzyl Group (C2): Engages in π−π stacking interactions with the phenyl rings of the CSP's carbamate derivatization.

  • The Boc Carbamate (N1): Provides significant steric bulk and acts as a hydrogen bond acceptor, dictating the analyte's fit into the chiral cavities of the polysaccharide backbone.

Analyte-CSP Interaction Model

G Amine 3-Amino Group (Analyte) CSP_CO Carbamate C=O (CSP) Amine->CSP_CO Hydrogen Bonding Benzyl 2-Benzyl Group (Analyte) CSP_Ph Phenyl Ring (CSP) Benzyl->CSP_Ph π-π Stacking Boc Boc Carbonyl (Analyte) CSP_NH Carbamate N-H (CSP) Boc->CSP_NH Hydrogen Bonding

Fig 1: Three-point chiral recognition mechanism between the azetidine derivative and the CSP.

Comparative Performance of Chiral Stationary Phases

To objectively evaluate performance, we compare three industry-standard polysaccharide CSPs under Normal Phase (NP) conditions. Polysaccharide columns account for over 90% of successful chiral applications [5].

  • Column A (Amylose-based): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H / Lux® Amylose-1). The helical structure of amylose often provides a more accommodating cavity for bulky, Boc-protected cyclic amines.

  • Column B (Cellulose-based): Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H / Lux® Cellulose-1).

  • Column C (Halogenated Cellulose): Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC / Lux® Cellulose-2). The electron-withdrawing chlorine groups alter the dipole of the carbamate, offering orthogonal selectivity [4].

Quantitative Data Summary
Chiral Stationary Phase (CSP)Retention Time 1 (min)Retention Time 2 (min)Selectivity ( α )Resolution (Rs)Peak Shape / Tailing Factor
Amylose (AD-H type) 8.4511.201.422.85 Excellent (Tf = 1.05)
Cellulose (OD-H type) 9.1010.351.181.30Good (Tf = 1.12)
Halogenated (IC type) 12.5013.101.060.85Broad (Tf = 1.35)

Data reflects standard screening conditions: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA), Flow rate: 1.0 mL/min, Temp: 25°C.

Experimental Protocols & Method Validation

The following protocol outlines a self-validating system for achieving the separation described above.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of high-purity Diethylamine (DEA) to the mixture. Do not omit this step; failure to include DEA will result in total loss of resolution due to secondary silanol interactions[3].

  • Sonicate the mixture for 10 minutes to degas.

2. Sample Preparation:

  • Accurately weigh 2.0 mg of the racemic tert-butyl 3-amino-2-benzylazetidine-1-carboxylate standard.

  • Dissolve in 1.0 mL of the prepared mobile phase to ensure solvent matching (prevents baseline disturbances).

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. Chromatographic Parameters:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C. (Note: Chiral recognition is an enthalpy-driven process. If resolution drops, lowering the temperature to 20°C can increase the residence time in the chiral cavity, improving Rs [3]).

  • Detection: UV at 215 nm and 254 nm (Diode Array Detector recommended to verify peak purity).

Chiral Method Development Workflow

G Start Phase 1: CSP Screening Screen Test Amylose & Cellulose CSPs (e.g., AD-H, OD-H, IC) Start->Screen Eval Evaluate Resolution (Rs > 1.5)? Screen->Eval Opt Phase 2: Optimization Adjust IPA % & Add Basic Additive Eval->Opt Yes Fail Change Mobile Phase (Switch to EtOH or Polar Organic) Eval->Fail No Val Phase 3: Validation (ICH Q2 Guidelines) Opt->Val Fail->Screen

Fig 2: Systematic workflow for chiral HPLC method development and optimization.

References

  • New enzymes promise cheaper, cleaner drug production - Duke University. 1

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. 2

  • Chiral recognition of polysaccharide based CSP for separation of enantiomers... - Journal of Applied Pharmaceutical Science. 3

  • Method development with CHIRALPAK® IA - HPLC.eu. 4

  • Separation strategy combining three HPLC modes and polysaccharide-based chiral stationary phases - ResearchGate. 5

Sources

Comparative

comparing tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate with other chiral amines

The Strategic Advantage of Azetidine Scaffolds: A Comparative Guide to tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate vs. Pyrrolidines and Piperidines In modern medicinal chemistry, the selection of a core heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of Azetidine Scaffolds: A Comparative Guide to tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate vs. Pyrrolidines and Piperidines

In modern medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that dictates a drug candidate’s physicochemical properties, pharmacokinetic (PK) profile, and target engagement. While six-membered piperidines and five-membered pyrrolidines have historically dominated the landscape as "privileged scaffolds"[1], the demand for enhanced metabolic stability, increased fraction of sp3-hybridized carbons ( Fsp3​ ), and precise conformational restriction has driven a paradigm shift toward four-membered azetidines[2].

This guide provides an objective, data-driven comparison between tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (a highly functionalized, chiral azetidine building block) and its pyrrolidine and piperidine counterparts. By dissecting their structural nuances, physicochemical properties, and synthetic tractability, we provide drug development professionals with the actionable insights required for rational scaffold hopping[3].

Structural and Physicochemical Profiling

tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4) is a conformationally restricted diamine scaffold. It features a Boc-protected ring nitrogen, a primary amine at the C3 position, and a benzyl group at the C2 position. This specific substitution pattern provides a rigid, three-dimensional vector projection that is highly valuable for probing deep hydrophobic pockets in kinase inhibitors or peptidomimetics.

The "Ring Size" Effect: Azetidine vs. Pyrrolidine vs. Piperidine

The difference of a single methylene unit between these rings leads to profound changes in their fundamental properties[1]:

  • Conformational Rigidity & Ring Strain : Piperidines naturally adopt a flexible chair conformation (strain energy ~0 kcal/mol). Pyrrolidines adopt a more restricted envelope conformation (~6 kcal/mol). Azetidines, however, are highly strained (~26 kcal/mol) and nearly planar[2]. This rigidity minimizes the entropic penalty upon target binding, often leading to higher binding affinities if the exit vectors align perfectly with the receptor.

  • Lipophilicity (logP) & Solubility : The smaller hydrocarbon footprint of the azetidine ring generally imparts greater polarity compared to larger rings. Replacing a piperidine with an azetidine typically reduces lipophilicity (logP) and increases aqueous solubility, a highly desirable trait for oral bioavailability[4].

  • Basicity (pKa) : The high ring strain in azetidines alters the hybridization of the ring atoms, increasing the s-character of the exocyclic bonds. This electronic effect, combined with the proximity of electron-withdrawing substituents, often results in a slightly lower pKa for the azetidine nitrogen compared to the strongly basic pyrrolidine and piperidine nitrogens[5]. Lowering basicity can be a strategic move to reduce off-target hERG liability and improve membrane permeability.

Table 1: Comparative Physicochemical Properties of Saturated Aza-Heterocycles

(Note: Data represents generalized trends for the core scaffolds and their 3-amino derivatives to illustrate the trajectory of scaffold hopping).

PropertyAzetidine ScaffoldPyrrolidine ScaffoldPiperidine Scaffold
Ring Size 4-membered5-membered6-membered
Relative Lipophilicity (logP) Lowest (~1.3)Moderate (~1.6)Highest (~1.9)*
Conjugate Acid pKa ~10.4 (Tunable)~11.27~11.22
Ring Strain Energy ~26 kcal/mol~6 kcal/mol~0 kcal/mol
Metabolic Stability (CYP450) High (Fewer C-H oxidation sites)ModerateLow (Prone to α-oxidation)

*Values are representative estimates based on N-phenylsulfonyl derivatives to demonstrate the lipophilicity trend[4].

Scaffold Hopping Logic and Workflows

When a piperidine-containing lead compound exhibits liabilities—such as poor metabolic stability (due to facile oxidation at the multiple methylene sites) or poor solubility—medicinal chemists often employ a scaffold hopping strategy to an azetidine[3].

G N1 Identify Liability in Piperidine Hit N2 Select Alternative Scaffold (e.g., Azetidine) N1->N2 N3 Chemical Synthesis (Boc-Deprotection & Coupling) N2->N3 N4 Physicochemical Profiling (pKa, logP, Solubility) N3->N4 N5 ADME & Target Assays (Microsomal Stability, IC50) N4->N5 N5->N2 SAR Feedback N6 Lead Optimization Iterative Refinement N5->N6

Workflow for scaffold hopping from piperidine to azetidine.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, any comparative study must be grounded in reproducible, self-validating experimental protocols. Below are the optimized methodologies for functionalizing tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate and subsequently testing its metabolic stability.

Protocol 1: Orthogonal Functionalization (Amide Coupling & Deprotection)

The presence of the orthogonal protecting group (Boc on N1) allows for selective derivatization of the C3 primary amine.

Step 1: Amide Coupling at C3-Amine

  • Reagents : Dissolve tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation : Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0 °C.

    • Causality Check: HATU is selected over standard carbodiimides (like EDC) because its rapid coupling kinetics minimize the risk of epimerization at the sensitive C2-benzyl stereocenter. DIPEA acts as a non-nucleophilic base to maintain the basic environment required for the reaction without competing for the activated ester.

  • Reaction : Stir at room temperature for 2 hours. Monitor conversion via LC-MS.

  • Workup : Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

Step 2: Boc Deprotection of N1-Azetidine

  • Reagents : Dissolve the crude intermediate in Dichloromethane (DCM) and cool to 0 °C.

  • Cleavage : Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio.

    • Causality Check: The high ring strain of azetidines makes them susceptible to ring-opening under harsh conditions. A controlled, mild acidic cleavage using TFA ensures the removal of the tert-butyl carbamate without compromising the azetidine ring integrity or the newly formed amide bond.

  • Isolation : Stir for 1 hour, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC to yield the functionalized azetidine salt.

Protocol 2: Comparative In Vitro Microsomal Stability Assay

Azetidines generally exhibit superior metabolic stability compared to piperidines because they possess fewer abstractable hydrogen atoms susceptible to Cytochrome P450 (CYP450) mediated oxidation. This protocol validates that claim.

G M1 Incubate Compound with Liver Microsomes (HLM) M2 NADPH Addition (Initiate CYP450) M1->M2 M3 Quench with Acetonitrile (Precipitate Protein) M2->M3 M4 LC-MS/MS Analysis (Quantify Parent Drug) M3->M4 M5 Calculate Intrinsic Clearance (Cl_int) M4->M5

In vitro metabolic stability assay workflow using LC-MS/MS.

  • Preparation : Prepare a 1 µM solution of the test compound (azetidine derivative vs. piperidine analog) in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Incubation : Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching : At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Check: The sudden addition of cold organic solvent instantly denatures the CYP450 enzymes, completely halting metabolism. The internal standard creates a self-validating system, correcting for any volumetric errors or ion suppression during mass spectrometry.

  • Analysis : Centrifuge to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the percentage of parent compound remaining.

  • Data Processing : Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( Clint​ )[3].

Conclusion

The transition from traditional piperidine and pyrrolidine rings to highly substituted azetidines like tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate represents a sophisticated approach to modern drug design. By leveraging the unique physicochemical properties of the four-membered ring—specifically its lower lipophilicity, altered basicity, and high Fsp3​ character—researchers can systematically overcome PK liabilities and improve target selectivity.

References

  • National Institutes of Health (NIH). "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed,[Link]

  • ResearchGate. "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." ResearchGate,[Link]

Sources

Validation

Strategic Bioisosteric Replacement: Characterization and Profiling of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate Derivatives

Executive Summary In modern medicinal chemistry, escaping "flatland" and optimizing physicochemical properties are paramount for clinical success. The piperazine ring has historically been a privileged scaffold; however,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, escaping "flatland" and optimizing physicochemical properties are paramount for clinical success. The piperazine ring has historically been a privileged scaffold; however, its high basicity and metabolic liabilities often necessitate bioisosteric replacement . Enter the azetidine ring—a conformationally restricted, four-membered nitrogen heterocycle. Specifically, tert-butyl 3-amino-2-benzylazetidine-1-carboxylate serves as a highly versatile building block. The orthogonal protection (Boc on the ring nitrogen, primary amine at C3) allows for selective functionalization, while the C2-benzyl group introduces critical steric bulk and lipophilicity to probe deep hydrophobic binding pockets.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 3-aminoazetidine derivatives against traditional saturated heterocycles, providing field-proven, self-validating experimental workflows for their characterization.

Structural Rationale & Bioisosteric Profiling

Replacing a piperazine or pyrrolidine core with a 3-aminoazetidine scaffold fundamentally alters a molecule's electronic and spatial profile. The increased s-character of the azetidine nitrogen lone pair (driven by the high ring strain) significantly lowers its pKa. This reduction in basicity is a crucial design element for mitigating off-target hERG channel liabilities associated with highly basic amines . Furthermore, the reduced lipophilicity (lower logP) and compact topological polar surface area (TPSA) of azetidines consistently enhance membrane permeability and metabolic stability compared to their 6-membered counterparts .

Table 1: Physicochemical Comparison of Unprotected Saturated Heterocyclic Cores
ScaffoldBasic pKa (calc.)logP (calc.)TPSA (Ų)Ring Strain (kcal/mol)Primary Advantage in Drug Design
Piperazine 9.8-1.524.1~0.0High conformational flexibility; easy synthesis.
3-Aminopyrrolidine 9.5-1.234.1~6.0Moderate basicity; excellent chiral vectors.
3-Aminoazetidine 8.8-1.834.1~26.0Low basicity; superior metabolic stability.

Experimental Workflow & Logical Relationships

To effectively utilize tert-butyl 3-amino-2-benzylazetidine-1-carboxylate derivatives, a rigorous workflow encompassing selective deprotection, structural characterization, and ADME profiling is required .

G N1 tert-Butyl 3-amino-2-benzylazetidine -1-carboxylate N2 Boc Deprotection (TFA/DCM) N1->N2 Acidic Cleavage N3 Structural Characterization (2D-NMR, LC-MS, XRD) N2->N3 Stereochemical Validation N4 Bioisosteric Profiling (pKa, logP, TPSA) N3->N4 Property Mapping N5 In Vitro ADME (Microsomal Stability) N4->N5 Lead Optimization

Workflow for the characterization and profiling of azetidine derivatives in drug discovery.

Step-by-Step Methodologies

Protocols must be self-validating to ensure reproducibility and scientific integrity. The following methodologies incorporate built-in quality control steps and detail the causality behind each chemical choice.

Protocol A: Orthogonal Deprotection and Amide Derivatization

Objective: Selectively cleave the N1-Boc group without degrading the strained azetidine ring, followed by derivatization of the core. Causality: The azetidine ring is susceptible to ring-opening under harsh nucleophilic or extreme thermal conditions. Using a controlled concentration of Trifluoroacetic acid (TFA) provides the exact acidity needed to protonate the carbamate (releasing isobutylene and CO₂) while preserving the 4-membered heterocycle.

  • Reaction Setup: Dissolve tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidic Cleavage: Cool the solution to 0 °C. Dropwise, add TFA to achieve a final concentration of 20% v/v.

    • Causality: Cooling prevents exothermic degradation, while the 20% TFA concentration balances the reaction rate and ring stability.

  • Self-Validating Monitoring: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, Ninhydrin-positive spot confirms the formation of the free amine TFA salt.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3 × 10 mL).

    • Causality: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid which would otherwise quench the subsequent basic coupling step.

  • Derivatization (Amide Coupling): Dissolve the crude TFA salt in DMF. Add DIPEA (3.0 eq) to neutralize the salt, followed by the desired carboxylic acid (1.1 eq) and HATU (1.2 eq).

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered amines, such as the C3-amine adjacent to the bulky C2-benzyl group.

  • Validation: Confirm product mass and purity (>95%) via LC-MS before proceeding to in vitro assays.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic clearance of the azetidine derivative compared to its piperazine analog. Causality: Assessing stability in Human Liver Microsomes (HLM) determines if the bioisosteric replacement successfully mitigated cytochrome P450-mediated oxidative metabolism.

  • Incubation Preparation: Prepare a 1 µM solution of the azetidine derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Self-Validating Controls: Run parallel incubations with Verapamil (rapid clearance) and Dextromethorphan (moderate clearance).

    • Causality: These positive controls validate the enzymatic activity of the microsomes; if Verapamil is not rapidly degraded, the HLM batch is compromised and the assay must be voided.

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the metabolic enzymes, halting the reaction precisely at the time point, while the internal standard normalizes any injection volume variations during LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Medicinal Chemistry.[Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry.[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[Link]

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters.[Link]

Comparative

assessing the purity of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate by NMR

Assessing the Purity of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate: A Comparative Guide to qNMR vs. HPLC and LC-MS Executive Summary In modern drug discovery, conformationally restricted scaffolds like tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate: A Comparative Guide to qNMR vs. HPLC and LC-MS

Executive Summary

In modern drug discovery, conformationally restricted scaffolds like tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4) are heavily utilized to improve the metabolic stability and pharmacokinetic profiles of lead compounds. However, the accurate determination of their purity is a critical bottleneck. Impurities such as residual Boc-anhydride, unreacted benzyl derivatives, or trapped solvents can severely skew stoichiometry in subsequent coupling reactions.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment, providing application scientists with field-proven, self-validating experimental protocols.

Mechanistic Comparison: Why qNMR is the Primary Standard

Traditional purity assessments often rely on a mass balance approach driven by HPLC-UV. While HPLC is excellent for separating complex mixtures, it is a secondary, relative method. It calculates purity based on peak area normalization, operating under the flawed assumption that all impurities possess identical UV response factors to the target analyte.

Conversely, qNMR is a primary analytical method. The fundamental principle of qNMR is the direct proportionality between the integral of an NMR resonance and the molar concentration of the nuclei producing it[1]. By comparing the integral of a specific proton signal from the analyte against a certified internal standard (IS), absolute mass fraction can be calculated without requiring a reference standard of the analyte itself[2].

Table 1: Comparative Matrix of Analytical Techniques
Analytical TechniqueQuantification TypeDetection DependencyStrengthsWeaknesses
qNMR (1H) Absolute (Primary) Proton presenceUniversal response; no analyte standard needed; detects UV-transparent impurities.Lower sensitivity for trace impurities (<0.1%); requires high-field magnet.
HPLC-UV Relative (Secondary)Chromophore (UV absorbance)High sensitivity; excellent resolution of structurally similar analogs.Blind to non-chromophoric impurities (e.g., aliphatic solvents, salts).
LC-MS Relative / QualitativeIonization efficiencyUnmatched for mass identification and trace impurity profiling.Ion suppression effects make absolute quantification impossible without isotopically labeled standards.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, analytical protocols must be self-validating. The following methodologies detail the exact workflows for assessing the purity of tert-butyl 3-amino-2-benzylazetidine-1-carboxylate.

Protocol A: Absolute Purity Determination via 1H-qNMR

Expert Insight: The selection of the integration target is a causality-driven decision. While the 9-proton singlet of the tert-butyl group (~1.4 ppm) offers superior signal-to-noise, it should be avoided if residual Boc-anhydride or tert-butanol is suspected, as their signals will overlap and falsely inflate the purity. Instead, integrating the 5-proton aromatic multiplet (~7.1–7.3 ppm) of the benzyl group provides a structurally specific handle.

  • T1 Relaxation Measurement (Self-Validation Step): Perform an inversion-recovery experiment (180°-τ-90°) to determine the longitudinal relaxation time (T1) of the target aromatic protons. Causality: NMR quantification relies on complete magnetization recovery. Setting the inter-pulse delay (D1) to ≥ 5 × T1 ensures >99.3% recovery, preventing signal saturation and artificially low integrals.

  • Sample Preparation: Using a 5-place microbalance (d = 0.01 mg), accurately co-weigh ~20.00 mg of the azetidine analyte and ~5.00 mg of Maleic Acid (Certified Reference Material, ≥99.9% purity) into an HPLC vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d6. Causality: DMSO-d6 provides excellent solubility for both the highly polar internal standard and the lipophilic Boc-protected azetidine, ensuring a homogeneous solution without micelle formation.

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz (or higher) using a 90° excitation pulse, 64 scans, and a D1 delay of 60 seconds.

  • Processing & Integration: Apply an exponential window function (LB = 0.3 Hz) and zero-fill to 64k points before Fourier transformation. Phase and baseline correct manually. Integrate the Maleic acid singlet (~6.3 ppm, 2H) against the analyte's aromatic protons (~7.1–7.3 ppm, 5H).

Protocol B: Relative Purity Assessment via HPLC-UV
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Acetonitrile:Water (50:50 v/v).

  • Chromatographic Conditions: Column: C18 (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm (amide/carbamate absorbance) and 254 nm (benzyl aromatic ring).

  • Integration: Calculate purity as the Area % of the main peak relative to the total integrated area of all peaks.

PurityWorkflow cluster_qNMR qNMR (Absolute Quantification) cluster_HPLC HPLC-UV (Relative Quantification) A tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate Batch Assessment B1 Co-weigh Analyte & Internal Standard (e.g., Maleic Acid) A->B1 C1 Dissolve in Mobile Phase (Acetonitrile/Water) A->C1 B2 Acquire 1H-NMR (D1 ≥ 5×T1, 90° Pulse) B1->B2 B3 Integrate Target Protons (Aromatic 5H vs IS 2H) B2->B3 D Orthogonal Data Reconciliation (Identify UV-Transparent Impurities) B3->D C2 Chromatographic Separation (C18 Column, UV 210/254 nm) C1->C2 C3 Calculate Relative Area % (Assumes Equal Response) C2->C3 C3->D E Final Certified Mass Fraction D->E

Orthogonal workflow comparing qNMR and HPLC-UV to determine true absolute purity.

Experimental Data: Batch Analysis Comparison

To demonstrate the critical differences between these methodologies, three distinct synthesized batches of tert-butyl 3-amino-2-benzylazetidine-1-carboxylate were analyzed using both the HPLC-UV and qNMR protocols described above.

Table 2: Purity Assessment Results (qNMR vs. HPLC-UV)
Batch IDHPLC-UV (210 nm)HPLC-UV (254 nm)qNMR (Absolute Mass Fraction)Discrepancy Analysis & Causality
Batch A 99.5%99.8%99.2% High correlation. Indicates a genuinely high-purity batch with minimal non-chromophoric impurities.
Batch B 98.9%99.1%91.4% Severe overestimation by HPLC. qNMR revealed 6% residual ethyl acetate and 2% unreacted Boc-anhydride. Both lack strong chromophores and are effectively invisible to UV at 254 nm.
Batch C 94.2%88.5%89.0% Wavelength dependency. An oxidized benzyl impurity with a highly conjugated system possessed a massive molar absorptivity at 254 nm, skewing the HPLC area %. qNMR provided the true molar ratio.

Data Interpretation: The discrepancy observed in Batch B highlights the fundamental flaw in relying solely on mass balance or HPLC-UV for intermediate release. Because HPLC-UV operates on relative area normalization, it is blind to residual aliphatic solvents and reagents. Recent investigations by metrological institutes confirm that a single qNMR method directly allows for the precise and accurate measurements of the sample mass fraction, without the need for exhaustive impurity assignments required by traditional mass balance approaches[3].

Conclusion

While HPLC-UV and LC-MS remain indispensable for trace impurity profiling and qualitative identification, they are insufficient for the absolute quantification of pharmaceutical intermediates. For complex building blocks like tert-butyl 3-amino-2-benzylazetidine-1-carboxylate, qNMR serves as the definitive, primary analytical standard. By utilizing structurally specific proton integration and rigorous relaxation delay parameters, researchers can guarantee the stoichiometric accuracy of their downstream drug discovery workflows.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog.[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass. [Link]

Sources

Validation

Spectroscopic Comparison Guide: cis- vs. trans-tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

Introduction: The Conformational Conundrum of Azetidines In modern drug discovery, azetidines serve as highly valued, conformationally restricted bioisosteres for acyclic amines and larger heterocycles (such as piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Conformational Conundrum of Azetidines

In modern drug discovery, azetidines serve as highly valued, conformationally restricted bioisosteres for acyclic amines and larger heterocycles (such as piperidines or morpholines). The molecule tert-butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4) is a critical chiral building block. Because the spatial orientation of the C2-benzyl and C3-amino groups profoundly impacts receptor binding, metabolic stability, and overall pharmacological profiles, rigorously distinguishing between its cis and trans diastereomers is paramount.

As an Application Scientist, relying solely on chromatographic retention times is insufficient for structural validation. This guide provides an objective, data-driven spectroscopic comparison to unequivocally assign the stereochemistry of these isomers using first-principles NMR analysis.

Conformational Logic & Isomer Geometry

Unlike planar cyclobutanes, the four-membered azetidine ring adopts a "puckered" conformation to alleviate torsional strain between adjacent C–H bonds 1. This puckering dictates the spatial relationship of the substituents:

  • trans-Isomer : The C2-benzyl and C3-amino groups reside on opposite faces of the ring. This geometry allows both bulky substituents to adopt pseudo-equatorial positions, minimizing steric repulsion and making the trans-isomer generally more thermodynamically stable.

  • cis-Isomer : Both substituents are forced onto the same face of the ring. To minimize steric clash, one group must adopt a more sterically demanding pseudo-axial position, increasing the overall ring strain.

These geometric realities directly influence the dihedral angles between the vicinal protons (H2 and H3), which is the foundation of our spectroscopic differentiation.

Logic Root tert-Butyl 3-amino-2-benzylazetidine -1-carboxylate Cis cis-Diastereomer Root->Cis Trans trans-Diastereomer Root->Trans CisAngle Dihedral Angle (H2-H3) ~0° to 30° Cis->CisAngle TransAngle Dihedral Angle (H2-H3) ~100° to 120° Trans->TransAngle CisJ Karplus Eq: Large Overlap 3J = 7.0 - 10.0 Hz CisAngle->CisJ TransJ Karplus Eq: Minimal Overlap 3J = 2.0 - 6.0 Hz TransAngle->TransJ

Mechanistic relationship between isomer geometry, dihedral angles, and J-coupling.

Spectroscopic Differentiation

1H NMR: The Diagnostic Power of the Karplus Equation

The most immediate and non-destructive method to distinguish the isomers is analyzing the vicinal coupling constant ( 3JH2,H3​ ) in the 1 H NMR spectrum. The Karplus equation correlates this J -value with the dihedral angle between the coupled protons 2.

  • In the cis-isomer : The H2 and H3 protons are on the same face. Due to ring puckering, their dihedral angle is slightly offset from 0° (typically 0°–30°). This geometry provides excellent orbital overlap, resulting in a large coupling constant of 7.0 to 10.0 Hz .

  • In the trans-isomer : The H2 and H3 protons are on opposite faces, creating a dihedral angle of approximately 100°–120°. This angle falls near the minimum of the Karplus curve, resulting in poor orbital overlap and a significantly smaller coupling constant of 2.0 to 6.0 Hz 3.

2D ROESY NMR: Unambiguous Spatial Assignment

While J -coupling provides strong evidence, 2D NMR is required for absolute certainty. For a molecule of this size (MW ~262 g/mol ), standard NOESY experiments can fail due to the correlation time ( τc​ ) causing the laboratory-frame NOE to cross zero. Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the self-validating standard, as it guarantees positive cross-peaks regardless of molecular tumbling rates.

  • cis-Isomer : Exhibits a strong, undeniable ROESY cross-peak between the H2 and H3 protons due to their close spatial proximity (< 3.0 Å).

  • trans-Isomer : Lacks an H2-H3 cross-peak. Instead, diagnostic cross-peaks will appear between H2 and the C3-amino protons, or between H3 and the C2-benzylic methylene protons.

Quantitative Spectroscopic Data Comparison

The following table summarizes the expected analytical parameters for the two isolated diastereomers.

Analytical Parametercis-Diastereomertrans-DiastereomerDiagnostic Confidence
3JH2,H3​ Coupling (Hz) 7.0 – 10.0 Hz2.0 – 6.0 HzHigh
H2-H3 ROESY Cross-Peak StrongAbsentAbsolute
H2-NH 2​ ROESY Cross-Peak Absent / WeakStrongAbsolute
Thermodynamic Stability Lower (Higher steric strain)Higher (Pseudo-equatorial groups)Low (Context-dependent)
Typical HPLC Elution Usually elutes second (more polar)Usually elutes first (less polar)Moderate

Experimental Protocol: Self-Validating ROESY Workflow

To ensure trustworthy and reproducible stereochemical assignment, follow this optimized 2D ROESY protocol designed specifically for small azetidine scaffolds.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 15–20 mg of the highly purified azetidine isomer in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Degas the sample using three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a paramagnetic relaxation agent and quenches the NOE effect.

  • Instrument Setup : Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a z-gradient probe. Tune and match the probe to the 1 H frequency.

  • 1D Reference Acquisition : Acquire a standard 1D 1 H NMR spectrum (16 scans). Phase and baseline correct the spectrum. Identify and integrate the H2 (benzylic methine) and H3 (amino methine) resonances.

  • ROESY Parameter Optimization :

    • Load a 2D ROESY pulse sequence with solvent suppression if necessary (e.g., roesygpph19 on Bruker).

    • Crucial Step - Mixing Time ( τm​ ) : Set the continuous-wave (CW) spin-lock mixing time to 250–300 ms . This specific duration allows sufficient NOE buildup for a ~262 Da molecule while minimizing TOCSY artifacts and indirect spin diffusion.

    • Spin-Lock Power : Set the spin-lock field strength ( γB1​/2π ) to ~2.5 kHz to lock the magnetization without causing sample heating.

  • Acquisition & Processing : Acquire the matrix with 256 increments in the indirect dimension (t1) and 2048 points in the direct dimension (t2), using 8–16 scans per increment. Process using a squared sine-bell apodization function in both dimensions.

  • Data Interpretation : Extract the F1/F2 slices at the H2 and H3 chemical shifts. The presence or absence of the H2-H3 cross-peak dictates the final assignment.

Workflow A Isolate Diastereomer (>95% Purity) B 1H NMR Spectroscopy (Extract J2,3) A->B C 2D ROESY NMR (Spatial Proximity) A->C D J2,3 = 7-10 Hz Strong H2-H3 NOE B->D Large J E J2,3 = 2-6 Hz No H2-H3 NOE B->E Small J C->D Cross-peak C->E No Cross-peak F Assign as cis-Isomer D->F G Assign as trans-Isomer E->G

Logical workflow for NMR-based stereochemical assignment of azetidine diastereomers.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures ESA-IPB (Instituto Politécnico de Bragança)[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update MDPI - Molecules[Link]

Sources

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